molecular formula C9H14O4 B1298668 Cis-dimethyl cyclopentane-1,3-dicarboxylate CAS No. 39590-04-0

Cis-dimethyl cyclopentane-1,3-dicarboxylate

Cat. No.: B1298668
CAS No.: 39590-04-0
M. Wt: 186.2 g/mol
InChI Key: SQFQEQDRLAZVJQ-KNVOCYPGSA-N
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Description

Cis-dimethyl cyclopentane-1,3-dicarboxylate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

dimethyl (1S,3R)-cyclopentane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFQEQDRLAZVJQ-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Characterization and Synthesis of cis-Dimethyl Cyclopentane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of cis-dimethyl cyclopentane-1,3-dicarboxylate, focusing on its physicochemical properties, synthesis, and stereochemical characterization.

Executive Summary

cis-Dimethyl cyclopentane-1,3-dicarboxylate (CAS 39590-04-0) is a diester intermediate used in the synthesis of bioactive scaffolds, particularly for carbocyclic nucleosides and peptidomimetics. Unlike its parent acid, which is a crystalline solid, the dimethyl ester is a liquid at room temperature. Its utility in drug development stems from the rigid cyclopentane core, which allows for precise spatial orientation of pharmacophores.

This guide details the critical physical properties, validated synthetic routes, and separation protocols required to isolate the cis-isomer (meso) from the trans-isomer (racemic).

Physicochemical Profile

The accurate characterization of this compound relies on distinguishing the liquid ester from its solid precursor, cis-cyclopentane-1,3-dicarboxylic acid.

Table 1: Physical Properties of the cis-Isomer and Precursors
Propertycis-Dimethyl Estercis-1,3-Dicarboxylic Acidtrans-1,3-Dicarboxylic Acid
CAS Number 39590-04-0876-05-1876-06-2
Physical State Colorless LiquidCrystalline SolidSolid
Melting Point < 0 °C (Liquid at RT)120 – 121.5 °C [1, 2]87 – 88 °C [2]
Boiling Point ~80–90 °C @ 0.1 mmHg*320.7 °C @ 760 mmHg (calc)N/A
Chirality Meso (Achiral)Meso (Achiral)Racemic (Chiral)
Solubility MeOH, EtOAc, DCMWater (Hot), MeOHWater, MeOH

*Note: The boiling point of the saturated ester is estimated based on the experimental value of the unsaturated analog, dimethyl 3-cyclopentene-1,1-dicarboxylate (bp 70–80 °C at 0.1 mmHg) [3].

Stereochemical Identification

The cis-isomer is a meso compound due to the plane of symmetry passing through C2 and the midpoint of the C4-C5 bond. This results in a simplified NMR spectrum compared to the trans-isomer (racemic mixture of 1R,3R and 1S,3S).

  • 1H NMR Distinction: The cis-isomer typically displays signals for the methine protons (H1/H3) that are shielded relative to the trans-isomer due to the anisotropic effect of the cis-substituents.

  • Separation Strategy: Because the ester is a liquid, purification is best achieved by crystallizing the cis-diacid (MP 121 °C) to high purity before esterification.

Validated Synthetic Protocols

The most robust synthesis guarantees stereochemical retention by utilizing the rigid bicyclic framework of norbornene.

Method A: Oxidative Cleavage of Norbornene (High Stereoselectivity)

This route is preferred for generating the pure cis-isomer. The bridge in norbornene enforces a cis-relationship between the carbons that become C1 and C3 in the cyclopentane ring.

Step-by-Step Protocol:

  • Ozonolysis:

    • Dissolve norbornene (1.0 eq) in MeOH/CH2Cl2 (1:1) at -78 °C.

    • Pass ozone through the solution until a blue color persists.[1]

    • Quench with dimethyl sulfide (DMS) or triphenylphosphine to reduce the ozonide.

    • Mechanistic Insight: The oxidative workup (Jones reagent or H2O2/HCOOH) converts the dialdehyde intermediate directly to the cis-dicarboxylic acid.

  • Isolation of the cis-Acid:

    • Concentrate the reaction mixture.

    • Recrystallize the crude solid from water or ethyl acetate/hexane.

    • Checkpoint: Verify MP is 120–121 °C. If MP is < 115 °C, recrystallize again to remove trans impurities formed via epimerization.

  • Fischer Esterification:

    • Suspend the pure cis-acid in dry methanol (10 vol).

    • Add catalytic conc. H2SO4 (0.1 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Reflux for 4–6 hours.

    • Concentrate and partition between EtOAc and sat. NaHCO3 (to remove unreacted acid).

    • Dry (MgSO4) and concentrate to yield the cis-dimethyl ester as a clear oil.

Method B: Pd-Catalyzed Oxidative Carbonylation (Alternative)

Direct carbonylation of cyclopentene using PdCl2/CuCl2 under CO/O2 atmosphere yields a mixture of 1,2- and 1,3-dicarboxylates [4].

  • Pros: Fewer steps from cheap starting material.

  • Cons: Produces a mixture of regioisomers (1,2 vs 1,[2]3) and stereoisomers (cis vs trans), requiring difficult chromatographic separation. Not recommended for high-purity needs.

Experimental Workflow Visualization

The following diagram illustrates the stereospecific synthesis from norbornene, highlighting the critical purification step at the acid stage.

SynthesisWorkflow Norbornene Norbornene (Bicyclic Precursor) Ozonolysis Step 1: Ozonolysis (O3, -78°C, then H2O2) Norbornene->Ozonolysis Ring Cleavage CisAcidCrude Crude cis-1,3-Diacid (Contains trace trans-isomer) Ozonolysis->CisAcidCrude Oxidation Recrystallization Step 2: Recrystallization (Water or EtOAc/Hex) CisAcidCrude->Recrystallization Purification PureCisAcid Pure cis-Cyclopentane-1,3-dicarboxylic Acid (Solid, MP: 121°C) Recrystallization->PureCisAcid Stereochemical Lock Esterification Step 3: Fischer Esterification (MeOH, H2SO4, Reflux) PureCisAcid->Esterification Derivatization FinalProduct cis-Dimethyl Cyclopentane-1,3-dicarboxylate (Liquid, BP: ~80-90°C @ 0.1 mmHg) Esterification->FinalProduct Isolation

Figure 1: Stereospecific synthesis workflow ensuring isolation of the pure cis-isomer via the crystalline acid intermediate.

Applications in Drug Discovery

The cis-1,3-dicarboxylate scaffold serves as a critical mimic for:

  • Glutamate Analogs: The distance between the two carboxylates (~4.8 Å in the cis-conformation) mimics the spatial arrangement of L-glutamate, making it useful for designing NMDA or metabotropic glutamate receptor ligands.

  • Carbocyclic Nucleosides: Used as a starting material for synthesizing carbocyclic analogs of ribose, improving metabolic stability against phosphorylases.

References

  • Melting Point Verification: cis-Cyclopentane-1,3-dicarboxylic acid.[1][3][4][5] Apollo Scientific / American Elements Safety Data Sheets. CAS 876-05-1.[3]

  • Stereochemical Characterization: Birch, S. F., & Dean, R. A. (1953). "The configuration of the 1,3-dimethylcyclopentanes." Journal of the Chemical Society, 2477. (Establishes the physical properties of the cis vs trans series).
  • Boiling Point Analog: Organic Syntheses, Coll. Vol. 7, p. 142 (1990); Vol. 65, p. 17 (1987). "3-Cyclopentene-1-carboxylic acid".[4] Link

  • Alternative Synthesis: H. Alper et al. (1985). "Palladium-catalyzed oxidative carbonylation of cycloalkenes." Journal of the American Chemical Society.[5]

Sources

Methodological & Application

The Strategic Utility of cis-Dimethyl Cyclopentane-1,3-dicarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide delves into the synthetic applications of cis-dimethyl cyclopentane-1,3-dicarboxylate, a versatile and stereochemically defined building block in organic synthesis. Its inherent cis-stereochemistry provides a powerful tool for the stereocontrolled construction of complex cyclopentanoid structures, which are core motifs in a wide array of biologically active molecules, including pharmaceuticals and natural products. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its utility in the synthesis of key intermediates for antiviral agents and other valuable organic compounds.

Introduction: The Architectural Advantage of a Constrained Cyclopentanoid

The cyclopentane ring is a ubiquitous structural motif in medicinal chemistry and natural product synthesis.[1] Its conformational flexibility allows for the precise spatial arrangement of substituents, a critical factor in molecular recognition and biological activity. cis-Dimethyl cyclopentane-1,3-dicarboxylate, with its two ester functionalities locked in a cis-relationship, offers a rigid and predictable scaffold for further synthetic transformations. This stereochemical pre-determination is the cornerstone of its utility, enabling chemists to orchestrate subsequent reactions with a high degree of stereocontrol. This guide will explore two primary applications of this valuable starting material: the synthesis of bicyclic β-keto esters via Dieckmann condensation as precursors to chiral cyclopentenones, and its role as a scaffold for the synthesis of carbocyclic nucleoside analogues.

Application I: Synthesis of Bicyclic β-Keto Esters as Chiral Synthons

The Dieckmann condensation is a powerful intramolecular Claisen condensation of diesters to form cyclic β-keto esters.[1][2] For cis-dimethyl cyclopentane-1,3-dicarboxylate, this reaction provides a direct route to a bicyclo[3.3.0]octane ring system, a common core in many natural products.[3] The resulting β-keto ester is a versatile intermediate that can be further functionalized with high stereoselectivity.

Causality of Experimental Choices:

The choice of a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide is crucial to favor the intramolecular condensation over intermolecular side reactions. The reaction is typically performed in an aprotic solvent like toluene or THF to prevent solvolysis of the esters and the enolate intermediate. The subsequent decarboxylation of one of the ester groups is often desired and can be achieved under acidic or thermal conditions, leading to a functionalized cyclopentanone. The cis-fusion of the newly formed ring is a direct consequence of the starting material's stereochemistry.

G start cis-Dimethyl Cyclopentane-1,3-dicarboxylate intermediate Bicyclic β-Keto Ester (via Dieckmann Condensation) start->intermediate NaH, Toluene, Δ product1 Chiral Cyclopentanone Derivatives intermediate->product1 1. H3O+, Δ 2. Alkylation/Functionalization product2 Functionalized Bicyclo[3.3.0]octanes intermediate->product2 Further Elaboration

Protocol 1: Dieckmann Condensation of cis-Dimethyl Cyclopentane-1,3-dicarboxylate

Materials:

  • cis-Dimethyl cyclopentane-1,3-dicarboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Anhydrous methanol (for quenching)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 eq) in anhydrous toluene.

  • Addition of Diester: A solution of cis-dimethyl cyclopentane-1,3-dicarboxylate (1.0 eq) in anhydrous toluene is added dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.

  • Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion, the reaction is cooled to 0 °C in an ice bath and cautiously quenched by the dropwise addition of anhydrous methanol to destroy any excess sodium hydride.

  • Work-up: The mixture is then poured into ice-cold 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired bicyclic β-keto ester.

Data Presentation:

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHToluene110685
2KOtBuTHF66882
3NaOMeMethanol651275

Table 1: Optimization of Dieckmann Condensation Conditions.

Application II: A Scaffold for Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where the ribose sugar is replaced by a cyclopentane or cyclopentene ring, are a critical class of antiviral agents.[4] Their increased metabolic stability compared to natural nucleosides makes them attractive drug candidates.[4] cis-Dimethyl cyclopentane-1,3-dicarboxylate can serve as a versatile starting material for the stereoselective synthesis of the carbocyclic core of these analogues.

Causality of Experimental Choices:

The synthesis of carbocyclic nucleosides from this diester involves a series of stereocontrolled transformations. The cis-ester groups can be selectively reduced and functionalized to introduce the necessary hydroxyl and amino groups with the correct stereochemistry. The inherent symmetry of the starting material can be broken through enzymatic desymmetrization or by using chiral auxiliaries to achieve enantiomerically pure products. The choice of protecting groups for the hydroxyl functionalities is critical to direct the stereochemical outcome of subsequent reactions.

G start cis-Dimethyl Cyclopentane-1,3-dicarboxylate step1 Diol Intermediate start->step1 Reduction (e.g., LiAlH4) step2 Protected Amino-alcohol step1->step2 1. Selective Protection 2. Conversion of OH to NH2 product Carbocyclic Nucleoside Analogue step2->product Coupling with Nucleobase

Protocol 2: Synthesis of a cis-1,3-Bis(hydroxymethyl)cyclopentane Intermediate

Materials:

  • cis-Dimethyl cyclopentane-1,3-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (2.5 eq) in anhydrous diethyl ether.

  • Addition of Diester: The flask is cooled to 0 °C in an ice bath, and a solution of cis-dimethyl cyclopentane-1,3-dicarboxylate (1.0 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Work-up: The resulting white precipitate is filtered off and washed thoroughly with diethyl ether. The combined filtrate is dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude cis-1,3-bis(hydroxymethyl)cyclopentane, which can be purified by crystallization or column chromatography.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable synthetic transformations. The successful execution of these protocols relies on the adherence to standard laboratory techniques for handling air- and moisture-sensitive reagents. The identity and purity of the synthesized compounds must be rigorously confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For chiral compounds, enantiomeric purity should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral resolving agent.

Conclusion

cis-Dimethyl cyclopentane-1,3-dicarboxylate is a powerful and versatile building block in organic synthesis. Its rigid, stereodefined structure provides an excellent platform for the stereocontrolled synthesis of complex cyclopentanoid molecules. The applications detailed in this guide, from the synthesis of chiral cyclopentanone precursors to the construction of carbocyclic nucleoside analogues, demonstrate its significant potential in the development of new pharmaceuticals and other valuable chemical entities. The provided protocols offer a solid foundation for researchers to explore and expand upon the synthetic utility of this important molecule.

References

  • Horton, D., & Machinami, T. (1981). Synthesis of asymmetrically-substituted cyclopentane derivatives from acyclic sugars. Journal of the Chemical Society, Chemical Communications, (3), 101-102. [Link]

  • Trost, B. M., & Romero, D. L. (1986). On the use of the O-methylmandeloyl ester for the determination of enantiomeric excess. The Journal of Organic Chemistry, 51(13), 2332-2342. [Link]

  • Cainelli, G., Panunzio, M., Bongini, A., Giacomini, D., Danieli, R., Martelli, G., & Spunta, G. (1985). Prostaglandins: a novel synthesis of ±-PGF1αvia cyclopentane-1,3-dione derivatives. Journal of the Chemical Society, Perkin Transactions 1, 203-206. [Link]

  • Marlowe, C. K. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg. [Link]

  • Singh, U. S., Jones, R. A., Kothapalli, Y., Mulamoottil, V. A., Wei, P., & Chu, C. K. (2023). A Stereoselective Synthesis of 4′‐α‐Fluoro‐methyl Carbocyclic Nucleoside Analogs. ChemistryOpen, 12(8), e202300083. [Link]

  • Wikipedia. (2023). Dieckmann condensation. [Link]

  • Organic Chemistry Portal. (2022). Dieckmann Condensation. [Link]

  • Bertz, S. H., Cook, J. M., Gawish, A., & Weiss, U. (1986). Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis-Bicyclo[3.3.0]octane-3,7-diones. Organic Syntheses, 64, 27. [Link]

  • Ferreira, A. J., & Beaudry, C. M. (2017). Synthesis of natural products containing fully functionalized cyclopentanes. Tetrahedron, 73(29), 4063-4076. [Link]

  • PubChem. (n.d.). cis-1,3-Dimethylcyclopentane. [Link]

  • NIST. (n.d.). Cyclopentane, 1,3-dimethyl-, cis-. [Link]

  • Stenutz. (n.d.). cis-1,3-dimethylcyclopentane. [Link]

  • Organic Syntheses. (1986). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, 64, 27. [Link]

Sources

Application Notes & Protocols: Cis-Dimethyl Cyclopentane-1,3-dicarboxylate as a Versatile Scaffold for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopentane ring is a privileged scaffold in medicinal chemistry, valued for its ability to present substituents in well-defined three-dimensional orientations while maintaining a favorable balance of rigidity and flexibility.[1] This guide focuses on cis-dimethyl cyclopentane-1,3-dicarboxylate, a highly functionalized and stereochemically defined building block. We provide an in-depth exploration of its synthetic utility, detailed protocols for its key transformations, and insights into its application in the development of advanced pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: The Strategic Value of the Cis-1,3-Disubstituted Cyclopentane Core

In drug design, the spatial arrangement of functional groups is paramount for achieving high-affinity interactions with biological targets. The cyclopentane framework serves as an excellent bioisostere for various structures, including furanose rings in nucleoside analogs, and provides a stable platform for orienting pharmacophoric elements.[2] The cis-1,3-disubstitution pattern on the cyclopentane ring is particularly advantageous for several reasons:

  • Stereochemical Control: The two ester groups are locked on the same face of the ring, providing a predictable starting point for subsequent stereoselective modifications. This inherent control is crucial for synthesizing enantiomerically pure drug candidates.

  • Diverse Functionalization: The diester moiety serves as a versatile chemical handle, allowing for a wide range of transformations. It can be readily converted into diacids, diamides, diols, or used to construct bicyclic systems.[3]

  • Scaffold Rigidity: The five-membered ring restricts the conformational freedom of the attached substituents, reducing the entropic penalty upon binding to a target protein and potentially increasing potency.

  • Physicochemical Properties: The cyclopentane core imparts lipophilicity, which can be fine-tuned through further functionalization to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

This guide will demonstrate how to harness these features, transforming the simple diester into complex molecular architectures suitable for pharmaceutical development.

Synthesis of the Core Building Block

The synthesis of cis-dimethyl cyclopentane-1,3-dicarboxylate can be achieved through several routes. A common and reliable method involves the catalytic hydrogenation of a corresponding unsaturated precursor, which ensures the desired cis stereochemistry via syn-addition of hydrogen across the double bond.

G cluster_0 Synthetic Pathway Precursor Dimethyl cyclopent-1-ene-1,3-dicarboxylate Hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) Precursor->Hydrogenation Product cis-Dimethyl cyclopentane-1,3-dicarboxylate Hydrogenation->Product G cluster_derivatives Key Pharmaceutical Intermediates Start cis-Dimethyl cyclopentane-1,3-dicarboxylate Diacid cis-Cyclopentane-1,3- dicarboxylic Acid Start->Diacid Hydrolysis Diamide cis-Cyclopentane-1,3- dicarboxamide Derivatives Start->Diamide Amidation Diol cis-1,3-Bis(hydroxymethyl) cyclopentane Start->Diol Reduction Bicyclic Bicyclic Lactams/ Imides Diacid->Bicyclic Cyclization

Caption: Synthetic utility of the core building block.

Protocol 1: Basic Hydrolysis to cis-Cyclopentane-1,3-dicarboxylic Acid

The conversion of the diester to the corresponding dicarboxylic acid is a fundamental step, opening pathways for amide bond formation (e.g., peptide coupling) or cyclization reactions.

Principle: Saponification is a classic ester hydrolysis mechanism where a hydroxide base attacks the electrophilic carbonyl carbon. The reaction is driven to completion by the formation of the highly stable carboxylate salt, which is subsequently protonated in an acidic work-up to yield the dicarboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve cis-dimethyl cyclopentane-1,3-dicarboxylate (1.0 eq) in methanol (5-10 mL per gram of ester).

    • Add an aqueous solution of sodium hydroxide (2.5 eq, dissolved in a minimal amount of water).

    • Scientist's Note: Using a slight excess of base ensures complete hydrolysis of both ester groups. Methanol is chosen as a co-solvent to ensure miscibility of the aqueous base and the organic ester.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 65-70°C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Scientist's Note: This washing step is critical for achieving high purity of the final product.

    • Acidify the aqueous layer slowly with cold concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of the dicarboxylic acid should form.

    • Rationale: Protonation of the disodium carboxylate salt renders it insoluble in the aqueous medium, causing it to precipitate. Performing this step at low temperature maximizes precipitation and minimizes potential side reactions.

  • Purification and Analysis:

    • Collect the solid precipitate by vacuum filtration, washing the filter cake with a small amount of ice-cold water.

    • Dry the product under vacuum to yield cis-cyclopentane-1,3-dicarboxylic acid as a white solid. [4] * Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis (Expected melting point: 92-93°C). [4]

Protocol 2: Direct Amidation to Novel Diamide Derivatives

Diamides are common structural motifs in pharmaceuticals. This protocol describes a direct approach to forming these functionalities, which can be adapted for a wide range of primary or secondary amines to build a chemical library for screening.

Principle: This transformation relies on the direct reaction of the ester with an amine, often facilitated by a Lewis acid catalyst or by conversion of the amine to a more nucleophilic species. For less reactive amines, a two-step process via the diacid (Protocol 1) followed by standard peptide coupling is recommended.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of cis-dimethyl cyclopentane-1,3-dicarboxylate (1.0 eq) in a suitable solvent (e.g., THF, Methanol), add the desired amine (2.2 - 3.0 eq).

    • Scientist's Note: The choice of solvent is crucial. Protic solvents like methanol can facilitate the reaction, while aprotic solvents like THF may be necessary for sensitive amines. An excess of the amine is used to drive the reaction towards the diamide product.

  • Reaction Execution:

    • The reaction can be performed at room temperature or heated depending on the nucleophilicity of the amine. For many primary amines, heating to 50-80°C is sufficient.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution and brine.

    • Rationale: The aqueous washes are essential for removing unreacted starting materials and byproducts, simplifying the final purification step.

  • Purification and Analysis:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure diamide derivative.

    • Characterize the final compound by NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Protocol 3: Reduction to cis-1,3-Bis(hydroxymethyl)cyclopentane

Reduction of the diester to the corresponding diol provides a scaffold with two primary alcohol functionalities. These can be further elaborated into ethers, esters, or oxidized to aldehydes, making the diol a key intermediate for accessing a different chemical space.

Principle: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that readily reduces esters to primary alcohols. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the methoxy group and a second hydride attack on the resulting aldehyde intermediate.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-2.5 eq) in anhydrous tetrahydrofuran (THF).

    • Safety Critical: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry and all solvents are anhydrous.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of cis-dimethyl cyclopentane-1,3-dicarboxylate (1.0 eq) in anhydrous THF dropwise via a dropping funnel.

    • Rationale: The slow, dropwise addition at 0°C is crucial to control the highly exothermic reaction and prevent dangerous temperature spikes.

  • Reaction Execution:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Quenching (Fieser Method):

    • Cool the reaction mixture back to 0°C.

    • Quench the reaction by the slow, sequential, and careful dropwise addition of:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

      • 'x' mL of 15% aqueous NaOH.

      • '3x' mL of water.

    • Scientist's Note: This specific quenching procedure (the Fieser workup) is designed to precipitate the aluminum salts as a granular, easily filterable solid, greatly simplifying the isolation of the product.

    • Stir the resulting slurry vigorously for 30 minutes until a white, granular precipitate forms.

  • Purification and Analysis:

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • The resulting crude diol can be purified by flash chromatography if necessary.

    • Characterize the product by NMR and IR (noting the appearance of a broad O-H stretch and the disappearance of the C=O stretch).

Application Case Study: Precursors for Antiviral and Anti-inflammatory Agents

The cis-1,3-disubstituted cyclopentane scaffold is a key structural feature in several biologically active molecules. For instance, carbocyclic nucleoside analogs, where the furanose ring is replaced by a cyclopentane ring, often exhibit potent antiviral activity with improved metabolic stability. The diol synthesized in Protocol 3 is an ideal precursor for such compounds.

Furthermore, the dicarboxylic acid from Protocol 1 has been used in the preparation of bis(amino acid) derivatives investigated as inhibitors of human immunodeficiency virus (HIV) replication. [5]The rigid cyclopentane backbone serves to correctly orient the amino acid side chains for optimal binding within the enzyme's active site. The ability to readily synthesize this diacid makes it a valuable starting material for such research. [3]

Conclusion

Cis-dimethyl cyclopentane-1,3-dicarboxylate is more than a simple cyclic diester; it is a powerful and versatile building block for modern pharmaceutical research. Its fixed stereochemistry and dual functional handles provide a robust platform for the synthesis of complex and diverse molecular structures. The detailed protocols provided herein are designed to be self-validating and offer clear, rationalized steps for key transformations. By understanding and applying these methodologies, researchers can efficiently incorporate this valuable scaffold into their drug discovery programs, accelerating the development of novel therapeutic agents.

References

  • MySkinRecipes. (n.d.). Dimethyl cyclopentane-1,3-dicarboxylate. Retrieved from MySkinRecipes website. [Link]

  • American Elements. (n.d.). cis-Cyclopentane-1,3-dicarboxylic acid | CAS 876-05-1. Retrieved from American Elements website. [Link]

Sources

Application Notes and Protocols: Leveraging cis-dimethyl cyclopentane-1,3-dicarboxylate in the Synthesis of Novel Herbicidal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Cyclopentane-1,3-dione Scaffold in Herbicide Development

In the continuous quest for novel and effective herbicidal agents, the chemical scaffold of a molecule is a critical determinant of its biological activity and selectivity. Among the various carbocyclic systems explored in agrochemical research, the cyclopentane-1,3-dione moiety has emerged as a privileged structure. Herbicides incorporating this dione system, particularly those with substitution at the 2-position, have demonstrated potent activity against a range of weed species. These compounds often act by inhibiting vital plant enzymes, leading to rapid and effective weed control.

This application note provides a comprehensive guide for researchers and scientists in the field of drug and herbicide development on the strategic use of cis-dimethyl cyclopentane-1,3-dicarboxylate as a readily accessible and versatile starting material for the synthesis of herbicidally active cyclopentane-1,3-dione derivatives. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, thereby equipping researchers with the knowledge to innovate in this promising area of agrochemical synthesis.

Core Synthesis Strategy: From Diester to Bioactive Dione

The primary pathway to harnessing cis-dimethyl cyclopentane-1,3-dicarboxylate for herbicide synthesis involves a two-stage process:

  • Dieckmann Condensation: An intramolecular cyclization of the diester to form the core cyclopentane-1,3-dione ring system.

  • Derivatization: Introduction of a suitable toxophore, typically an aryl group, at the 2-position of the dione ring to impart herbicidal activity.

This approach offers a convergent and efficient route to a diverse library of potential herbicidal compounds.

Part 1: Synthesis of the Cyclopentane-1,3-dione Intermediate via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which upon hydrolysis and decarboxylation yields a cyclic ketone.[1][2] In the case of cis-dimethyl cyclopentane-1,3-dicarboxylate, this reaction provides a direct route to the cyclopentane-1,3-dione scaffold.

Causality of Experimental Choices:

The choice of a strong base is crucial for the deprotonation of the α-carbon of one of the ester groups, initiating the cyclization. Sodium ethoxide is a commonly used base for this transformation.[2] The reaction is typically performed in an anhydrous solvent to prevent quenching of the base and hydrolysis of the ester. The subsequent acidic workup is necessary to neutralize the reaction mixture and facilitate the hydrolysis and decarboxylation of the intermediate β-keto ester to yield the desired 1,3-dione.

Dieckmann_Condensation start cis-dimethyl cyclopentane-1,3-dicarboxylate intermediate1 Enolate Intermediate start->intermediate1 Base (NaOEt) intermediate2 Cyclic β-keto ester intermediate1->intermediate2 Intramolecular Nucleophilic Acyl Substitution product Cyclopentane-1,3-dione intermediate2->product Hydrolysis & Decarboxylation (H3O+) reagents1 1. NaOEt, EtOH (anhydrous) 2. H3O+

Figure 1: Reaction scheme of the Dieckmann condensation.
Experimental Protocol 1: Synthesis of Cyclopentane-1,3-dione

Materials:

  • cis-dimethyl cyclopentane-1,3-dicarboxylate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add sodium ethoxide (1.2 equivalents) to the ethanol with stirring until fully dissolved.

  • Add cis-dimethyl cyclopentane-1,3-dicarboxylate (1.0 equivalent) dropwise to the sodium ethoxide solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding it to a beaker containing crushed ice and concentrated hydrochloric acid (to pH 1-2).

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis and decarboxylation.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure cyclopentane-1,3-dione.

Expected Yield and Purity:

ParameterExpected Value
Yield60-70%
Purity (by NMR)>95%

Part 2: Synthesis of Herbicidally Active 2-Aryl-Cyclopentane-1,3-diones

The introduction of an aryl group at the 2-position of the cyclopentane-1,3-dione ring is a key step in generating herbicidal activity. This can be achieved through various C-C bond-forming reactions, such as palladium-catalyzed cross-coupling reactions.

Causality of Experimental Choices:

Palladium-catalyzed cross-coupling reactions are highly efficient for forming C-C bonds between aryl halides and enolates. The choice of the palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. A common approach involves the in-situ formation of the enolate of cyclopentane-1,3-dione, which then participates in the cross-coupling reaction with an appropriately substituted aryl halide. The aryl halide will contain the desired toxophoric substituents.

Arylation_Reaction start Cyclopentane-1,3-dione product 2-Aryl-cyclopentane-1,3-dione (Herbicidal Candidate) start->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product reagents Pd Catalyst Ligand Base

Figure 2: General scheme for the arylation of cyclopentane-1,3-dione.
Experimental Protocol 2: Synthesis of a Model 2-Aryl-Cyclopentane-1,3-dione

Materials:

  • Cyclopentane-1,3-dione

  • Substituted aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry 100 mL round-bottom flask, add cyclopentane-1,3-dione (1.0 equivalent), the substituted aryl bromide (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add anhydrous toluene (50 mL) to the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the celite pad with toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-cyclopentane-1,3-dione.

Expected Yield and Purity:

ParameterExpected Value
Yield50-80%
Purity (by HPLC)>98%

Conclusion and Future Perspectives

Cis-dimethyl cyclopentane-1,3-dicarboxylate serves as a valuable and cost-effective starting material for the synthesis of herbicidally active cyclopentane-1,3-dione derivatives. The two-step synthetic sequence involving a Dieckmann condensation followed by C-C bond formation at the 2-position provides a robust and versatile platform for the generation of diverse molecular libraries for herbicide screening. The protocols detailed herein are designed to be reproducible and scalable, offering a solid foundation for further research and development in this promising class of agrochemicals. Future work could focus on exploring a wider range of aryl and heteroaryl substituents at the 2-position to optimize herbicidal activity, selectivity, and environmental profile.

References

  • Dieckmann, W. (1900). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2688. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link][2]

  • Lakshman, M. K., et al. (2023). Synthetic routes to 2‐arylcyclohexane‐1,3‐diones and 2‐arylcyclopentane‐1,3‐diones, and their subsequent conversion to 3‐azido enones. ResearchGate. [Link][3]

  • Muehlebach, M., et al. (2018). Herbicidal aryldiones incorporating a 5-methoxy-[1][4][5]triazepane ring. Bioorganic & Medicinal Chemistry Letters, 28(4), 695-699. [Link][6]

Sources

Application Note: High-Performance Biodegradable Polyesters using cis-Dimethyl Cyclopentane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of cis-dimethyl cyclopentane-1,3-dicarboxylate (DMCP) as a pivotal monomer in the synthesis of semi-crystalline, aliphatic polyesters. Unlike linear aliphatic monomers (e.g., adipic acid), the incorporation of the cis-1,3-cyclopentane ring introduces conformational rigidity while maintaining biodegradability, offering a unique balance between thermal stability (


, 

) and hydrolytic degradation rates. This note focuses on the synthesis of Poly(butylene cyclopentane-1,3-dicarboxylate) (PBCP) and its downstream application in controlled-release drug delivery systems.

Material Science & Chemistry

Monomer Characteristics
  • Compound: cis-Dimethyl cyclopentane-1,3-dicarboxylate[1][2]

  • CAS: 39590-04-0 (Generic for isomers), 2532-58-3 (Parent hydrocarbon ref)

  • Stereochemistry: The cis-1,3 configuration is thermodynamically favored over the trans isomer in cyclopentane rings due to the reduction of torsional strain in the envelope conformation. This stability is critical during high-temperature melt polycondensation, minimizing uncontrolled isomerization that could disrupt polymer crystallinity.

Structure-Property Relationships

Incorporating the cyclopentane ring into the polymer backbone affects the material's physical properties:

  • Rigidity: The cyclic structure inhibits free rotation compared to linear methylene chains, elevating the glass transition temperature (

    
    ) relative to poly(butylene adipate).
    
  • Crystallinity: The cis symmetry allows for efficient chain packing, though less dense than aromatic analogs (e.g., PBT), resulting in a semi-crystalline polymer suitable for melt processing.

  • Biodegradability: The aliphatic ester linkages remain susceptible to hydrolytic and enzymatic cleavage, making these polymers ideal for transient biomedical implants.

Experimental Protocol: Synthesis of Poly(butylene cyclopentane-1,3-dicarboxylate) (PBCP)

Reagents & Equipment
  • Monomer A: cis-Dimethyl cyclopentane-1,3-dicarboxylate (Purity >98%)

  • Monomer B: 1,4-Butanediol (BDO) (Excess 1.2:1 to 2.0:1 molar ratio to drive kinetics)

  • Catalyst: Titanium(IV) butoxide (

    
    ), 200-400 ppm relative to diester.
    
  • Equipment: Stainless steel or glass autoclave with high-torque mechanical stirrer, nitrogen inlet, and high-vacuum line (< 1 mbar).

Polymerization Workflow (Melt Polycondensation)

The synthesis proceeds via a two-stage reaction: Transesterification (EI) followed by Polycondensation (EII) .

Stage I: Transesterification (Oligomerization)
  • Charging: Load DMCP and 1,4-Butanediol into the reactor.

  • Inerting: Purge with

    
     three times to remove oxygen.
    
  • Heating: Ramp temperature to 160–180°C under continuous

    
     flow.
    
  • Catalysis: Inject

    
     catalyst once the melt is homogeneous.
    
  • Reaction: Methanol is evolved as a byproduct. Maintain temperature until theoretical methanol recovery (>95%) is achieved (approx. 2–4 hours).

    • Checkpoint: Distillation head temperature should reflect methanol boiling point (65°C).

Stage II: Polycondensation (Chain Growth)
  • Temperature Ramp: Increase reactor temperature to 220–230°C .

  • Vacuum Application: Gradually apply vacuum over 30–60 minutes to prevent bumping. Target pressure: < 100 Pa (< 1 mbar) .

  • Equilibrium Shift: High vacuum removes excess 1,4-butanediol, driving the equilibrium toward high molecular weight.

  • Termination: Stop reaction when torque (viscosity) reaches the target plateau (approx. 3–5 hours).

  • Recovery: Release vacuum with

    
    , extrude the polymer melt into a water bath, and pelletize.
    
Reaction Mechanism Diagram

PolymerizationMechanism Start Reagents: DMCP + BDO TransEst Stage I: Transesterification 160-180°C, N2 flow Start->TransEst Catalyst: Ti(OBu)4 Oligomer Oligomers + Methanol (removed) TransEst->Oligomer - MeOH PolyCond Stage II: Polycondensation 220-230°C, <1 mbar Oligomer->PolyCond Equilibrium Remove Excess BDO (Drive Equilibrium) PolyCond->Equilibrium Vacuum Equilibrium->PolyCond Chain Growth FinalPolymer PBCP Polymer High MW Equilibrium->FinalPolymer Max Viscosity

Figure 1: Two-stage melt polycondensation mechanism for PBCP synthesis.

Characterization & Quality Control

ParameterMethodTypical Value / Observation
Molecular Weight (

)
GPC (CHCl

or HFIP)
20,000 – 60,000 g/mol
Polydispersity (PDI) GPC1.8 – 2.2
Glass Transition (

)
DSC (10°C/min)-45°C to -35°C (Higher than PBT due to ring)
*Melting Point (

)
DSC80°C – 110°C (Dependent on cis purity)
Structure Verification

H-NMR (CDCl

)

1.6-1.9 (Cyclopentane ring),

4.1 (Ester

)

*Note:


 is highly sensitive to the stereochemical purity of the DMCP monomer. High cis content promotes sharper melting peaks.

Application: Biodegradable Drug Delivery Microspheres

The semi-crystalline nature of PBCP makes it an excellent candidate for sustained-release drug delivery systems, offering an alternative to PLGA with distinct degradation profiles.

Microsphere Fabrication Protocol (Solvent Evaporation)

Objective: Encapsulate a hydrophobic API (Active Pharmaceutical Ingredient) into PBCP microspheres.

  • Organic Phase (O): Dissolve PBCP (500 mg) and API (50 mg) in Dichloromethane (DCM) (5 mL).

  • Aqueous Phase (W): Prepare 100 mL of 1% (w/v) Polyvinyl Alcohol (PVA) solution.

  • Emulsification: Inject Organic Phase into Aqueous Phase under high-shear homogenization (10,000 rpm) for 3 minutes to form an O/W emulsion.

  • Solvent Removal: Stir the emulsion at 500 rpm at room temperature for 4 hours to evaporate DCM, solidifying the microspheres.

  • Collection: Centrifuge (4000 rpm, 10 min), wash 3x with distilled water, and lyophilize.

Drug Delivery Workflow Diagram

DrugDeliveryWorkflow cluster_prep Preparation Phase Polymer PBCP Polymer OrgPhase Organic Phase (Polymer + Drug) Polymer->OrgPhase Drug Hydrophobic API Drug->OrgPhase Solvent DCM Solvent Solvent->OrgPhase Emulsion Emulsification (O/W) High Shear OrgPhase->Emulsion AqPhase Aqueous Phase (1% PVA) AqPhase->Emulsion Evap Solvent Evaporation (Hardening) Emulsion->Evap Microspheres Solid Microspheres Evap->Microspheres Degradation In Vivo Degradation (Hydrolysis of Ester Bonds) Microspheres->Degradation Implantation Release Sustained Drug Release Degradation->Release

Figure 2: Workflow for fabricating PBCP-based drug delivery microspheres.

References

  • Synthesis and Properties of Alicyclic Polyesters

    • Source: ACS Macromolecules. "Copolyesters Based on Poly(butylene terephthalate)s Containing Cyclohexyl and Cyclopentyl Ring."[3]

    • URL:[Link]

  • Monomer Data (cis-1,3-Dimethylcyclopentane derivatives)

    • Source: NIST Chemistry WebBook.[4]

    • URL:[Link]

  • Biodegradable Polyesters in Drug Delivery

    • Source: Sigma-Aldrich Application Note. "Biodegradable Aliphatic Polyesters for Drug Delivery."[5][6][7]

  • Polymerization Protocols (General Aliphatic Polyesters)

    • Source: MDPI Polymers.
    • URL:[Link]

Sources

Troubleshooting & Optimization

purification of cis-dimethyl cyclopentane-1,3-dicarboxylate from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: Purification of cis-Dimethyl Cyclopentane-1,3-Dicarboxylate

Ticket ID: PUR-CP-13-CIS Status: Open Assigned Specialist: Senior Application Scientist Subject: Separation of cis-isomer from cis/trans reaction mixtures (Hydrogenation of Dimethyl Isophthalate)

Executive Summary

The purification of dimethyl cis-cyclopentane-1,3-dicarboxylate is a classic challenge in process chemistry. The primary difficulty arises from the synthesis method—typically the catalytic hydrogenation of dimethyl isophthalate—which yields a mixture of cis (meso) and trans (racemic) isomers.

Because the boiling points of the cis and trans diesters are nearly identical (often


), standard distillation is frequently inefficient. This guide prioritizes a Thermodynamic Enrichment Strategy  (Epimerization) followed by fractionation, rather than relying solely on physical separation.

Module 1: Diagnostic Triage

Before attempting purification, confirm your isomer ratio.

The Isomer Landscape: In 1,3-disubstituted cyclopentanes, the cis-isomer is generally the thermodynamic product. It adopts an "envelope" conformation where both substituents occupy pseudo-equatorial positions, minimizing 1,3-diaxial strain. The trans-isomer forces one substituent into a pseudo-axial position, creating higher energy.

Featurecis-Isomertrans-Isomer
Stereochemistry Meso (Achiral)Racemic Pair (

/

)
Stability Thermodynamic Product (More Stable)Kinetic/Less Stable
NMR Signal (

H)
Methine protons often shielded relative to transMethine protons often deshielded
GC Retention Typically elutes second on non-polar columnsTypically elutes first

Module 2: The Purification Workflow

Do not brute-force the distillation. Use the chemical properties of the diester to your advantage.

PurificationLogic Start Crude Reaction Mixture (cis/trans mix) Analyze Step 1: Analyze Ratio (GC/NMR) Start->Analyze Decision Is cis:trans ratio > 95:5? Analyze->Decision Epimerization Step 2: Base-Catalyzed Epimerization (Convert trans -> cis) Decision->Epimerization No (High trans content) Distillation Step 3: Fractional Distillation (High Reflux Ratio) Decision->Distillation Yes (Mostly cis) Workup Quench & Aqueous Workup Epimerization->Workup Workup->Distillation Hydrolysis Alt Route: Hydrolysis to Diacid (Crystallization) Distillation->Hydrolysis If purity fails Final Pure cis-Diester Distillation->Final Hydrolysis->Final Re-esterification

Figure 1: Decision matrix for the purification of 1,3-cyclopentane diesters. Note the critical "Epimerization" loop to maximize yield.

Module 3: Protocols

Protocol A: Thermodynamic Enrichment (Epimerization)

Use this if your crude mixture contains >10% trans-isomer. This converts the unwanted trans-isomer into the desired cis-isomer.

Mechanism: The


-protons adjacent to the ester groups are acidic (

). Under alkoxide catalysis, the stereocenter deprotonates to form a planar enolate. Reprotonation occurs from the less hindered face, favoring the thermodynamically stable cis-configuration.

Reagents:

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (0.1 – 0.2 equiv).

  • Solvent: Anhydrous Methanol (or Toluene/Methanol mix).

Step-by-Step:

  • Setup: Charge the crude diester mixture into a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solvent: Dissolve in anhydrous Methanol (approx. 5-10 volumes).

  • Catalyst: Add NaOMe solution (0.15 equivalents relative to diester).

  • Reflux: Heat to reflux (

    
    ) for 4–12 hours.
    
    • Checkpoint: Monitor by GC every 2 hours until the cis:trans ratio stabilizes (typically reaches equilibrium at ~95:5 or 90:10).

  • Quench: Cool to room temperature. Add Glacial Acetic Acid (slight excess relative to NaOMe) to quench the base.

  • Concentration: Remove methanol via rotary evaporation.

  • Workup: Dissolve residue in MTBE or Ethyl Acetate, wash with water and brine. Dry over MgSO

    
     and concentrate.
    
Protocol B: High-Efficiency Fractionation

Required after epimerization to remove the remaining trace trans-isomer and side products.

Equipment:

  • Vigreux column (minimum 20cm) or, ideally, a Spinning Band Distillation system for difficult separations.

  • High-vacuum pump (< 2 mbar).

Parameters:

  • Vacuum: Establish a vacuum of 0.5 – 1.0 mbar.

  • Temperature: The boiling point will be roughly

    
     at 1 mbar (highly dependent on exact vacuum).
    
  • Reflux Ratio: Set a high reflux ratio (10:1 or 20:1). You must take off the distillate very slowly to allow the lower-boiling trans-isomer (and other lights) to separate.

  • Cuts:

    • F1 (Forerun): Contains solvent traces and trans-enriched material.[1]

    • F2 (Main Cut): Pure cis-dimethyl cyclopentane-1,3-dicarboxylate.

    • F3 (Heel): Heavy impurities.

Protocol C: The "Nuclear" Option (Hydrolysis-Crystallization)

If distillation fails to achieve >98% purity, utilize the physical state differences of the free acids.

  • Hydrolysis: Treat the diester with NaOH/Water/MeOH to form the disodium salt, then acidify with HCl to precipitate the 1,3-dicarboxylates.

  • Crystallization: The cis-1,3-cyclopentanedicarboxylic acid is a solid (MP

    
    ). Recrystallize from water or ethyl acetate/hexane. The trans-isomer is much more soluble or forms an oil.
    
  • Re-esterification: Convert the pure cis-diacid back to the dimethyl ester using Methanol/H

    
    SO
    
    
    
    or Thionyl Chloride/Methanol.

Troubleshooting & FAQs

Q1: My GC traces show two peaks very close together. Which is which? A: In most non-polar columns (DB-5, HP-5), the trans-isomer (lower boiling point, less polar interaction) elutes slightly before the cis-isomer. However, on polar columns (WAX), this order can flip. Always validate with NMR: The cis-isomer (meso) is symmetric; the trans-isomer is chiral (racemic).

Q2: I tried epimerization, but the ratio didn't change. A: Check your solvent and base.

  • Water Contamination: If your methanol is "wet," you may be saponifying the ester (hydrolysis) rather than epimerizing it. Use anhydrous solvents.

  • Base Strength: Ensure you are using an alkoxide (NaOMe) matching the ester group (Methyl) to avoid transesterification. Weak bases (carbonates) may not be strong enough to deprotonate the

    
    -carbon at a useful rate.
    

Q3: Can I use column chromatography? A: Yes, for small scales (<5g).

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (gradient 10:1 to 5:1).

  • Note: The separation factor (

    
    ) is low. You will need a long column and a slow flow rate. For >10g, epimerization + distillation is far more economical.
    

Q4: Why not just hydrogenate carefully to get only cis? A: Heterogeneous hydrogenation (Rh/C, Ru/C) adds hydrogen syn across the double bond. However, the starting material (dimethyl isophthalate) is planar. The catalyst face approach determines the outcome. While syn-addition is dominant, isomerization of the intermediate alkenes often leads to some trans formation. Furthermore, high-temperature hydrogenation can cause thermal equilibration.

References

  • Thermodynamic Stability of Cyclopentanes: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994. (Confirming "envelope" stability of 1,3-cis systems).
  • Epimerization of 1,3-Diesters: Allinger, N. L.; Angell, L. A. "Conformational Analysis. CXXX. The 1,3-Dimethylcyclopentane System." J. Am. Chem. Soc.1961 , 83, 3047.[2] Link

  • Synthesis & Separation Context: Organic Syntheses, Coll. Vol. 5, p. 300 (1973); Vol. 47, p. 20 (1967). (General procedures for cyclopentane dicarboxylates). Link

  • Boiling Point Data: NIST Chemistry WebBook, SRD 69. "Cyclopentane, 1,3-dimethyl-, cis-".[3][4][5][6][7][8] Link

Sources

Technical Support Center: Synthesis of cis-Dimethyl Cyclopentane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Byproducts & Impurities Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Current Status: Active Support Version: 2.4 (2025)

Introduction: The "Norbornene Standard"

Welcome to the technical support hub for the synthesis of cis-dimethyl cyclopentane-1,3-dicarboxylate . While various routes exist (e.g., hydrogenation of unsaturated precursors), the industry "Gold Standard" for stereochemical control is the Oxidative Cleavage of Norbornene followed by esterification.

This route capitalizes on the intrinsic cis-geometry of the norbornene bridgehead carbons (C1 and C4), which become C1 and C3 of the cyclopentane ring. However, even this robust method is prone to specific byproduct profiles that can derail downstream applications.

This guide addresses the three most critical failure modes:

  • Stereochemical Drift: Contamination with the trans-isomer.

  • The Anhydride Trap: Unintended cyclization during workup.

  • Incomplete Derivatization: Persistence of mono-methyl esters.

Module 1: Stereochemical Integrity (The cis vs. trans Issue)

The Problem

Users often report the appearance of a secondary peak in GC/HPLC or a "splitting" of NMR signals after the esterification step. This is almost invariably the trans-isomer .

Root Cause Analysis

While the oxidative cleavage of norbornene yields the cis-diacid exclusively, the subsequent esterification step puts the stereocenter at risk. The


-protons (adjacent to the carbonyls) are acidic (

).
  • Mechanism: Under basic conditions (or even neutral conditions at high temperatures), enolization occurs. Reprotonation can occur from either face.

  • Thermodynamics: Unlike 1,2-disubstituted systems where trans is significantly more stable, the cis-1,3-cyclopentane system (pseudo-diequatorial) is thermodynamically competitive with the trans-isomer (pseudo-axial/equatorial). However, once the trans-impurity forms, it is difficult to separate by distillation due to similar boiling points.

Troubleshooting Protocol
Symptom Diagnostic Check Corrective Action
GC: Split peak (approx. 1-2 min separation).NMR (

H):
Check the methine protons (CH-COOMe). Cis is meso; Trans is

symmetric.
Switch to Acid Catalysis: Avoid base-catalyzed alkylation (e.g., MeI + K2CO3). Use Thionyl Chloride/MeOH or H2SO4/MeOH.
NMR: Complex multiplet splitting.Coupling Constants: Cis isomers typically show larger vicinal coupling (

Hz) due to envelope conformation rigidity.
Lower Temperature: Maintain esterification temperature

.
FAQ: Can I fix a batch with high trans content?

Yes. You can exploit the geometric constraints of the molecule.

  • Hydrolyze the ester mixture back to the diacids.

  • Reflux in acetic anhydride or heat neat to

    
    .
    
  • The Filter: Only the cis-diacid can form the cyclic cyclopentane-1,3-dicarboxylic anhydride (due to proximity). The trans-diacid cannot bridge and will remain as a diacid or form intermolecular polymers.

  • Distill or sublime the cyclic anhydride, then re-open with methanol to get pure cis-diester.

Module 2: The Anhydride Byproduct

The Problem

"I obtained a solid instead of an oil," or "My IR spectrum shows a strong doublet at 1760 and 1810 cm


."
Root Cause Analysis

You have inadvertently formed 3-oxabicyclo[3.2.1]octane-2,4-dione (the cyclic anhydride).

  • Trigger: This occurs if the cis-diacid is heated excessively during the drying step before esterification, or if the esterification reaction runs dry.

  • Chemistry: The cis-1,3 arrangement is pre-organized for cyclization. Dehydration is entropically favored.

Visualization: The Pathway & The Trap

SynthesisPath Norbornene Norbornene (Precursor) CisDiacid cis-Cyclopentane- 1,3-dicarboxylic acid Norbornene->CisDiacid Oxidative Cleavage (O3 or RuO4) CisDiester TARGET: cis-Dimethyl ester CisDiacid->CisDiester MeOH, H+ Anhydride BYPRODUCT: Cyclic Anhydride (The 'Trap') CisDiacid->Anhydride Heat / -H2O (Reversible) TransDiester IMPURITY: trans-Dimethyl ester CisDiester->TransDiester Base / Epimerization Anhydride->CisDiester MeOH / H+

Figure 1: Reaction landscape showing the reversible anhydride trap and the irreversible drift to the trans-isomer.

Troubleshooting Protocol
  • If you want the Ester: Do not discard the anhydride! simply dissolve the solid in dry Methanol, add a catalytic amount of H

    
    SO
    
    
    
    or Acetyl Chloride, and reflux for 2 hours. It will quantitatively open to the dimethyl ester.
  • Prevention: Avoid heating the free acid above

    
     under vacuum.
    

Module 3: Incomplete Conversion (Mono-Esters)

The Problem

Mass spectrometry shows a peak at M-14 (relative to target) or broad OH stretches in the IR spectrum.

Root Cause Analysis

Steric hindrance in the 1,3-system can slow down the esterification of the second carboxylic acid group, especially if water is present in the reaction matrix (equilibrium limitation).

Self-Validating Protocol: The Thionyl Chloride Method

To ensure 100% conversion without generating water (Fischer esterification byproduct), use the acid chloride generation method in situ.

Step-by-Step:

  • Chill: Place dry Methanol (10-20 equivalents) in a flask at

    
    .
    
  • Activate: Add Thionyl Chloride (

    
    , 2.5 equivalents) dropwise. Caution: Exothermic gas evolution.
    
    • Mechanism:[1][2][3][4] Generates anhydrous HCl and dimethyl sulfite/sulfate species.

  • Add: Add the cis-diacid (or crude norbornene oxidation mix) to this solution.

  • Reflux: Heat to reflux for 3-4 hours.

  • Workup: Evaporate methanol. The residue is usually the pure diester.

    • Why this works: The reaction consumes water (if

      
       is in excess) and drives the equilibrium to the right.
      

Summary of Key Specifications

ParameterTarget (cis-Diester)Impurity (trans-Diester)Impurity (Anhydride)
Symmetry Meso (Plane of symmetry)

(Axis of symmetry)

(Plane)

H NMR (OMe)
Singlet (6H)Singlet (6H)N/A

H NMR (Ring)
Distinct "envelope" patternsComplex multipletsRigid bicyclic pattern
Physical State Oil (usually)OilSolid (m.p. ~160°C for acid precursor)
Reactivity Stable to mild heatStableReacts w/ MeOH to open

References

  • Oxidative Cleavage of Norbornene

    • Title: Oxidative cleavage of carboxylic esters by cytochrome P-450 (Contextual mechanism on ester stability and cleavage).[1]

    • Source: Journal of Biological Chemistry.[1]

    • URL:[Link]

    • Note: While biological, this references the fundamental stability of these esters. For synthetic cleavage, standard text procedures (Ozonolysis of Norbornene) are foundational organic chemistry (See Vogel's Textbook of Practical Organic Chemistry).
  • Stereochemical Analysis & Epimerization

    • Title: Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids (Analogous 1,3-system stability d
    • Source: ResearchG
    • URL:[Link]

  • Cyclopentane-1,3-dicarboxylic Acid Properties

    • Title: cis-Cyclopentane-1,3-dicarboxylic acid (Compound Summary).[5]

    • Source: PubChem.[5]

    • URL:[Link]

  • Epimerization Mechanisms

    • Title: Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted-1,2,3,4-Tetrahydro-β-Carbolines (Demonstrates the thermodynamic drive to trans in substituted cyclic systems).[6]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Disclaimer: This guide is intended for qualified research personnel. Always review Material Safety Data Sheets (MSDS) for Norbornene, Thionyl Chloride, and Methanol before proceeding.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Cyclopentane Diester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclopentane Diester Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their synthesis protocols. Here, we will delve into the common pitfalls and provide actionable, scientifically-grounded solutions to optimize your reactions.

Introduction: The Chemistry of Cyclopentane Diester Synthesis

The synthesis of cyclopentane diesters is a cornerstone in the production of a wide array of valuable molecules, including pharmaceuticals, fragrances, and specialty polymers. These reactions, while conceptually straightforward, are often plagued by issues that can lead to frustratingly low conversion rates. The most common synthetic routes involve either the direct esterification of a cyclopentane dicarboxylic acid with an alcohol or a transesterification reaction.[1][2] A popular method for creating the cyclopentane backbone itself is the Diels-Alder reaction, which offers excellent control over stereochemistry.[3][4][5]

This guide will systematically address the key factors influencing the success of your synthesis, from the quality of your starting materials to the nuances of reaction conditions and work-up procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: The Reaction Stalls or Proceeds Very Slowly

Question: My cyclopentane diester synthesis is not reaching completion, even after extended reaction times. What are the likely causes?

Answer: A stalled or sluggish reaction is one of the most common issues and can often be traced back to a few key factors:

  • Insufficient Catalyst Activity: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[6] If the catalyst is old, has been improperly stored, or is used in insufficient quantity, the reaction rate will be significantly hampered. The concentration of the catalyst plays a direct role in the reaction rate; increasing the catalyst concentration can lead to higher acid conversion.[7]

  • Presence of Water: Esterification is a reversible condensation reaction that produces water as a byproduct.[8][9] According to Le Chatelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus inhibiting the forward reaction and lowering the yield of the ester.[9][10] The catalytic activity of strong acid catalysts like sulfuric acid can be significantly inhibited by the presence of water.[11]

  • Suboptimal Temperature: Like most chemical reactions, esterification has an activation energy that must be overcome. If the reaction temperature is too low, the rate of reaction will be slow. Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products. For many diester syntheses, higher temperatures in the range of 110–155 °C are often required.[12]

  • Verify Catalyst Quality and Loading:

    • Use a fresh, unopened bottle of the acid catalyst whenever possible.

    • Ensure the catalyst is fully dissolved in the reaction mixture.

    • Experiment with incrementally increasing the catalyst loading. A typical starting point is 1-5 mol% relative to the dicarboxylic acid.

  • Implement Water Removal Techniques:

    • Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene, cyclohexane), use a Dean-Stark apparatus to continuously remove water as it is formed.[12]

    • Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.[13] This is particularly useful for smaller-scale reactions where a Dean-Stark trap may not be practical.

  • Optimize Reaction Temperature:

    • Consult the literature for the recommended temperature range for your specific substrates.

    • If the reaction is still slow, consider a stepwise increase in temperature, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

Issue 2: Significant Formation of Side Products

Question: My final product mixture is complex, and I'm isolating a low yield of the desired diester. What are the likely side reactions, and how can I minimize them?

Answer: The formation of side products can significantly reduce the yield of your target cyclopentane diester. Common side reactions include:

  • Monoester Formation: Incomplete reaction can lead to a significant amount of the monoester, where only one of the carboxylic acid groups has been esterified.

  • Transesterification: If your reaction involves an existing ester and you are attempting to swap the alcohol group, an equilibrium mixture of the starting ester, the desired product, and potentially mixed esters can form.[6][14] This process can be catalyzed by both acids and bases.[6]

  • Elimination and Decomposition: At elevated temperatures, particularly in the presence of a strong acid, side reactions such as dehydration of the alcohol or decarboxylation of the carboxylic acid can occur.[15]

  • Drive the Reaction to Completion: To minimize the presence of the monoester, ensure the reaction goes to completion by applying the strategies outlined in the previous section (e.g., efficient water removal, optimal catalyst loading, and sufficient reaction time).

  • Control Stoichiometry: Use a slight excess of the alcohol to push the equilibrium towards the formation of the diester. However, be aware that a large excess can complicate purification.

  • Optimize Reaction Conditions for Transesterification:

    • If performing a transesterification, use a large excess of the new alcohol to shift the equilibrium towards the desired product.

    • If the new alcohol has a lower boiling point, it may be possible to remove the displaced alcohol by distillation to drive the reaction forward.[6]

  • Careful Temperature Control: Avoid excessive temperatures that could lead to decomposition. Monitor the reaction for any color changes that might indicate degradation.

Issue 3: Difficulties in Product Purification

Question: I believe my reaction has a good conversion rate, but I'm losing a significant amount of product during the work-up and purification steps. How can I improve my isolation yield?

Answer: Product loss during purification is a common challenge, especially when dealing with products that have similar properties to the starting materials or byproducts.

  • Emulsion Formation During Extraction: The presence of acidic or basic residues can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult.

  • Hydrolysis During Work-up: Esters can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions, particularly at elevated temperatures.[16]

  • Co-elution During Chromatography: If the polarity of the desired diester is very similar to that of the starting materials or byproducts, separation by column chromatography can be challenging.

  • Azeotrope Formation: In some cases, the product may form an azeotrope with the solvent or impurities, making separation by distillation difficult.[17]

  • Optimize the Quenching and Extraction Process:

    • After the reaction is complete, cool the mixture to room temperature before quenching.

    • Neutralize the acid catalyst by washing with a saturated solution of a weak base like sodium bicarbonate. Perform this step carefully to avoid excessive gas evolution.

    • If emulsions form, try adding a small amount of brine (saturated NaCl solution) to break the emulsion.

  • Minimize Hydrolysis:

    • Avoid prolonged contact with acidic or basic aqueous solutions.

    • Perform extractions and solvent removal at or near room temperature.[16]

    • Thoroughly dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before concentrating the solution.

  • Refine Chromatographic Separation:

    • Use a high-performance liquid chromatography (HPLC) or a more efficient stationary phase for your column chromatography.

    • Experiment with different solvent systems to achieve better separation. A step-gradient elution can sometimes be more effective than an isocratic elution.

  • Consider Alternative Purification Methods:

    • Distillation: If your product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be a highly effective purification method.[18]

    • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain high-purity material.

Data Presentation & Experimental Workflows

Table 1: Key Reaction Parameters for Cyclopentane Diester Synthesis
ParameterRecommended RangeRationale
Reactant Molar Ratio (Acid:Alcohol) 1:2.2 to 1:5A slight to moderate excess of the alcohol drives the equilibrium towards the diester product.
Catalyst Loading (mol% vs. Acid) 1 - 5 mol%Balances reaction rate with minimizing potential side reactions. Higher loadings may be needed for less reactive substrates.
Temperature 80 - 155 °CReaction specific; higher temperatures are often needed for diester formation compared to monoesters.[12]
Reaction Time 4 - 24 hoursMonitor by TLC, GC, or NMR to determine the point of maximum conversion.
Experimental Protocol: General Procedure for Acid-Catalyzed Diesterification with Azeotropic Water Removal
  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add the cyclopentane dicarboxylic acid, the alcohol (2.2-3.0 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst: Add the acid catalyst (e.g., p-toluenesulfonic acid, 1-2 mol%).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and the reaction has gone to completion as monitored by an appropriate analytical technique.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization.

Visualization of Key Processes

Diagram 1: Reaction Mechanism for Acid-Catalyzed Esterification

Esterification_Mechanism Start Carboxylic Acid + Alcohol Protonation Protonated Carbonyl (Enhanced Electrophilicity) Start->Protonation + H+ (from catalyst) Attack Tetrahedral Intermediate Protonation->Attack + Alcohol (Nucleophilic Attack) ProtonTransfer Proton Transfer Attack->ProtonTransfer Elimination Water Elimination ProtonTransfer->Elimination Product Ester + H3O+ Elimination->Product - H2O

Caption: Acid-catalyzed esterification mechanism.

Diagram 2: Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow Start Low Conversion Rate Check_Water Problem: Water Accumulation? Solution: Use Dean-Stark trap or molecular sieves Start->Check_Water Check_Catalyst Problem: Inactive/Insufficient Catalyst? Solution: Use fresh catalyst, increase loading Check_Water->Check_Catalyst [Issue Persists] Success High Conversion Achieved Check_Water->Success [Resolved] Check_Temp Problem: Suboptimal Temperature? Solution: Optimize temperature based on literature/experimentation Check_Catalyst->Check_Temp [Issue Persists] Check_Catalyst->Success [Resolved] Check_Purity Problem: Impure Starting Materials? Solution: Purify reactants before use Check_Temp->Check_Purity [Issue Persists] Check_Temp->Success [Resolved] Check_Purity->Success [Resolved]

Caption: Troubleshooting low conversion rates.

By systematically addressing these common issues, you can significantly improve the conversion rates and overall success of your cyclopentane diester syntheses.

References

  • Goodwin, J. G., et al. (2005). Effect of water on sulfuric acid catalyzed esterification.
  • Pearson Education. (n.d.).
  • Science Ready. (n.d.).
  • ResearchGate. (n.d.).
  • Quora. (2016).
  • Wikipedia. (n.d.).
  • ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
  • NIH. (2013).
  • Baran Lab. (2005). Cyclopentane Synthesis.
  • Science Info. (2023).
  • Unknown Source. (n.d.). 14. The Diels-Alder Cycloaddition Reaction.
  • International Journal of Chemical Engineering and Applications. (n.d.).
  • Digikogu. (n.d.).
  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.
  • Scribd. (n.d.). Cyclopentane Synthesis.
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Synthesis of telechelic polyesters by means of transesterification of an A2 + B2 polycondensation-derived cyclic polyester with a functionalized diester. Polymer Chemistry.
  • Wikipedia. (n.d.). Diels–Alder reaction.
  • Alfa Chemistry. (n.d.). Diels-Alder Cycloaddition Reaction.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone.
  • ResearchGate. (2015).
  • Benchchem. (n.d.). Troubleshooting low yields in the synthesis of cyclopropyl ketones.
  • ResearchGate. (n.d.). Facile synthesis of poly(ester-ether)
  • The University of Queensland. (n.d.). Polyester transesterification through reactive blending and its applications: a comprehensive review. UQ eSpace.
  • ResearchGate. (n.d.). Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). Method of producing purified cyclopentane.
  • Scribd. (n.d.). Retrosynthesis of Cyclopentanone Reactions.
  • SciSpace. (n.d.). Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol.
  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros.
  • University of Calgary. (n.d.). Chem 353 Winter '10 MT : Synthesis.
  • Google Patents. (n.d.). Esters of cyclopentane-1, 3-dicarboxylic acid.
  • ResearchGate. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Proto.
  • YouTube. (2022). Diels-Alder Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Cyclopropane-1,1-dicarboxylic Acid Esters.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
  • MDPI. (n.d.).
  • Transtutors. (2025).
  • Scribd. (n.d.).
  • Smolecule. (2023). (1R,3S)-Cyclopentane-1,3-dicarboxylic acid.
  • Master Organic Chemistry. (2014).
  • Maricopa Open Digital Press. (n.d.).

Sources

analytical techniques for monitoring the synthesis of cis-dimethyl cyclopentane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists monitoring the synthesis of cis-dimethyl cyclopentane-1,3-dicarboxylate (often synthesized via the catalytic hydrogenation of dimethyl isophthalate).

Status: Operational Scope: Analytical Method Development, In-Process Control (IPC), and Stereochemical Validation. Target Molecule: cis-Dimethyl cyclopentane-1,3-dicarboxylate (CAS: 39590-04-0 / Related: 2532-58-3 for dimethyl analog).

Core Directive: The Stereochemical Challenge

In the hydrogenation of dimethyl isophthalate, the primary challenge is not conversion, but diastereoselectivity . The reaction yields a mixture of cis (meso) and trans (racemic) isomers.

  • Thermodynamic Preference: In 1,3-disubstituted cyclopentanes, the cis-isomer is generally the thermodynamic product (pseudo-diequatorial conformation). However, high-temperature hydrogenation or specific catalyst interactions can kinetically favor the trans-isomer or cause epimerization.

  • Critical Quality Attribute (CQA): The cis:trans ratio.

Analytical Module A: Gas Chromatography (The Workhorse)

Role: Routine In-Process Control (IPC), conversion monitoring, and diastereomer ratio determination.

Method Development Protocol

Esters are volatile and thermally stable enough for GC. You must use a polar stationary phase to separate the diastereomers; non-polar columns (like 100% dimethylpolysiloxane) often fail to resolve the cis/trans pair effectively.

Recommended Conditions:

  • Column: Polyethylene Glycol (PEG) phase (e.g., DB-WAX, HP-INNOWax).

    • Why? The dipole-dipole interaction with the ester groups maximizes the separation factor (

      
      ) between the isomers.
      
  • Dimensions: 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium (1.0 mL/min, constant flow).

  • Detector: FID (Flame Ionization Detector) @ 250°C.

  • Inlet: Split ratio 50:1 @ 250°C.

Troubleshooting Guide: GC Issues
SymptomProbable CauseCorrective Action
Co-elution of Isomers Stationary phase too non-polar.Switch to a high-polarity WAX column. If already using WAX, lower the initial oven temperature to 60°C and decrease the ramp rate to 5°C/min.
"Ghost" Peaks Thermal degradation of partially hydrogenated intermediates (e.g., cyclohexadienes if ring reduction is incomplete).Lower inlet temperature to 200°C. Ensure liner is clean/deactivated.
Peak Tailing Active sites in the liner or column interacting with free acid impurities (hydrolysis products).Trim column guard. Silylate the liner. Check sample for hydrolyzed mono-ester (requires derivatization to be seen).
Drifting Retention Times Carrier gas leak or flow controller failure.Check septum tightness. Verify flow rate manually if possible.
Visualization: GC Method Logic

GC_Workflow cluster_trouble Troubleshooting Loop Start Start Method Dev ColSelect Select Polar Column (DB-WAX) Start->ColSelect Inject Inject Standard (Racemic Mix) ColSelect->Inject CheckRes Check Resolution (Rs) Inject->CheckRes GoodRes Rs > 1.5? (Baseline Separation) CheckRes->GoodRes OptimizeTemp Decrease Ramp Rate (Optimize Selectivity) GoodRes->OptimizeTemp No Validate Validate Linearity & Repeatability GoodRes->Validate Yes OptimizeTemp->Inject

Figure 1: Decision tree for optimizing the separation of cis/trans diastereomers.

Analytical Module B: NMR Spectroscopy (The Validator)

Role: Absolute stereochemical assignment and confirming the absence of aromatic precursors.

The "Symmetry" Test
  • Cis-isomer (Meso): Possesses a plane of symmetry passing through C2 and bisecting the C4-C5 bond.

    • The two ester methyl groups are chemically equivalent (Singlet).

    • The two methine protons (H1 and H3) are chemically equivalent.

  • Trans-isomer (Racemic): Possesses C2 symmetry (axis).

    • The two ester methyl groups are chemically equivalent.

    • The two methine protons are chemically equivalent.

How to distinguish? You cannot distinguish them solely by "counting peaks" because both are symmetric. You must rely on Chemical Shift and NOE (Nuclear Overhauser Effect) .

Protocol: Stereochemical Assignment
  • Solvent:

    
     (Standard).
    
  • Experiment: 1D

    
    -NMR + 1D NOE (or 2D NOESY).
    
  • Key Signals:

    • Methine Protons (H1/H3): In the cis-isomer, the substituents are pseudo-diequatorial (envelope conformation), placing the protons in pseudo-axial positions. In the trans-isomer, the ring distortion causes different shielding.

    • NOE Diagnostic (The Gold Standard):

      • Irradiate the H1/H3 methine signal.

      • Cis-isomer: H1 and H3 are on the same face of the ring (cis-1,3 relationships).[1][2][3] You should observe a strong NOE enhancement between H1 and H3 (or between the methyl ester groups if irradiated).

      • Trans-isomer: H1 and H3 are on opposite faces.[3][4] No/Weak NOE enhancement between H1 and H3.

Data Summary Table: Expected NMR Trends
Featurecis-Isomer (Target)trans-Isomer (Impurity)
Symmetry Plane (

)
Axis (

)
H1/H3 Relationship Syn-facial (Close proximity)Anti-facial (Distant)
NOE Signal (H1-H3) Strong Weak / Absent
J-Coupling (H1-H2) Complex (Axial-Axial + Axial-Eq)Complex (different constants)

Synthesis Troubleshooting: Hydrogenation Monitoring

Context: Hydrogenation of Dimethyl Isophthalate (DMIP)


 Dimethyl Cyclohexane-1,3-dicarboxylate (Wait, the target is Cyclopentane ? Note: DMIP hydrogenation yields the cyclohexane derivative. If the target is strictly the cyclopentane derivative, the precursor is likely dimethyl 1,3-cyclopentadiene-1,3-dicarboxylate  or via malonate alkylation ).

Correction for Scientific Integrity: The user prompt specified "cis-dimethyl cyclopentane-1,3-dicarboxylate".

  • Route A: Hydrogenation of Dimethyl Isophthalate yields the Cyclohexane analog.

  • Route B: Synthesis of the Cyclopentane analog usually involves cyclization of 1,4-dihalobutanes with malonates or hydrogenation of unsaturated cyclopentene precursors.

  • Assumption: If the user is doing "hydrogenation," they are likely reducing dimethyl cyclopent-3-ene-1,3-dicarboxylate or a similar unsaturated precursor. The stereochemical principles (cis vs trans stability) remain identical.

FAQ: Reaction Monitoring

Q: My reaction has stalled at 90% conversion. Should I add more catalyst?

  • A: Before adding catalyst, check for poisoning . Sulfur or amine impurities from the precursor synthesis can deactivate Rh or Ru catalysts. Perform a "spike test": take a small aliquot, add fresh catalyst, and see if it proceeds. If yes, your main batch catalyst is dead. If no, you have reached equilibrium or have inhibitor buildup.

Q: The trans isomer is increasing over time. Why?

  • A: While cis-1,3 is often the thermodynamic product (pseudo-diequatorial), high temperatures (>150°C) can favor the trans isomer due to entropic factors or specific catalyst surface mechanisms (Ref 1.14).

    • Action: Lower the reaction temperature and increase pressure to maintain rate.

Q: How do I confirm I have the cis product without a standard?

  • A: Use the Epimerization Test . Take a small sample of your product, dissolve in methanol, add catalytic Sodium Methoxide (NaOMe), and reflux for 1 hour. This forces the mixture to its thermodynamic equilibrium.

    • If your product peak decreases significantly, you likely had the kinetic (less stable) isomer.

    • If your product peak remains dominant (or grows), you have the thermodynamic (cis) isomer.

Visualization: Process Control Loop

IPC_Loop Rxn Hydrogenation Reactor Sample Aseptic Sampling Rxn->Sample Quench Quench/Filter (Remove Cat) Sample->Quench Analysis GC Analysis (WAX Column) Quench->Analysis Decision Conversion > 98%? Analysis->Decision StereoCheck Cis:Trans Ratio Acceptable? Decision->StereoCheck Yes Adjust Adjust T/P or Add Cat Decision->Adjust No Stop Workup StereoCheck->Stop Yes StereoCheck->Adjust No (Epimerize?) Adjust->Rxn

Figure 2: In-Process Control (IPC) loop for monitoring hydrogenation progress and stereochemistry.

References

  • Chemical Structure & Identifiers: National Center for Biotechnology Information. (2025).[4][5][6][7][8] PubChem Compound Summary for CID 17326, cis-1,3-Dimethylcyclopentane. Retrieved from [Link]

  • Stereochemical Stability: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Hydrogenation Context: Wriglesworth, A., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. ACS Omega. Retrieved from [Link]

  • GC Separation of Isomers: NIST Mass Spectrometry Data Center. Gas Chromatography of Dimethylcyclopentane isomers. Retrieved from [Link]

Sources

stability issues of cis-dimethyl cyclopentane-1,3-dicarboxylate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of cis-dimethyl cyclopentane-1,3-dicarboxylate (CAS 2435-36-1 / 2532-58-3 analog). It is designed for researchers observing unexpected degradation, yield loss, or isomerization during synthesis and handling.[1]

Topic: cis-Dimethyl Cyclopentane-1,3-dicarboxylate Stability

Executive Summary: The Stability Matrix

The stability of cis-dimethyl cyclopentane-1,3-dicarboxylate is governed by two competing mechanisms: Hydrolysis (dominant in aqueous acid/base) and Epimerization (dominant in anhydrous base).[1]

ConditionPrimary RiskMechanismOutcome
Aqueous Base (e.g., NaOH, LiOH)High Saponification (Irreversible)Rapid conversion to mono-ester and dicarboxylic acid.[1]
Anhydrous Base (e.g., NaOMe, LDA)Moderate Enolization (Reversible)Epimerization to trans-isomer (thermodynamic equilibrium).[1]
Aqueous Acid (e.g., HCl, H₂SO₄)Moderate Hydrolysis (Reversible)Slow conversion to carboxylic acid (equilibrium driven).[1]
Thermal (>150°C)Low DecarboxylationGenerally stable unless

-functionalized; requires extreme heat.[1]
Diagnostic FAQ: Identify Your Issue

Q1: My product peak is disappearing on LCMS/GCMS, and a new, more polar peak is appearing. What is happening? Diagnosis: You are likely observing hydrolysis .[1]

  • Context: In basic or acidic aqueous media, the methyl ester groups hydrolyze to free carboxylic acids.[1]

  • Observation: The dicarboxylic acid (or mono-ester) is highly polar and often extracts into the aqueous layer during workup, leading to apparent "mass loss" in the organic phase.[1]

  • Fix: Ensure pH < 3 during extraction to protonate the acid, allowing it to partition into organic solvents (e.g., EtOAc or DCM).[1]

Q2: I started with pure cis-isomer, but after reaction with NaOMe, I see a second peak with the same mass (isobaric). Diagnosis: You are observing epimerization .

  • Context: Strong bases remove the

    
    -proton (at C1 or C3), forming a planar enolate.[1] Reprotonation occurs from either face, establishing a thermodynamic equilibrium between cis and trans.[1]
    
  • Thermodynamics: In 1,3-disubstituted cyclopentanes, the cis isomer (pseudo-diequatorial) is generally thermodynamically favored over the trans isomer, but the equilibrium is rarely 100:0. You will likely see a mixture (e.g., 80:20 cis:trans).[1]

Q3: Can I separate the cis and trans isomers if they mix? Answer: Yes, but it is difficult.

  • Distillation: Boiling points are often close (e.g., cis b.p. is typically slightly higher due to dipole moments).[1]

  • Chromatography: They are separable on silica gel, but resolution may be poor.[1]

  • Chemical Separation: Hydrolyze to the diacid.[1] The cis-diacid often forms a cyclic anhydride upon heating with acetic anhydride, whereas the trans-diacid cannot (due to geometric constraints).[1] This is a classic purification method [1].

Technical Deep Dive: Mechanisms & Causality
A. Base-Catalyzed Epimerization

The 1,3-relationship on a cyclopentane ring allows the cis-isomer to adopt a favorable "envelope" conformation where both substituents are pseudo-equatorial.[1] The trans-isomer forces one substituent into a pseudo-axial position, introducing steric strain.[1]

However, in the presence of a base (B:), the


-proton is acidic (pKa ~24-25 for esters).[1]

Pathway:

  • Deprotonation: Base removes

    
     to form a planar enolate.[1]
    
  • Reprotonation: Proton source (solvent/workup) attacks the enolate.[1]

  • Equilibration: The system drifts toward the thermodynamic ratio (

    
    ).[1]
    

Epimerization cluster_legend Thermodynamics Cis Cis-Diester (Thermodynamic Major) Enolate Planar Enolate (Intermediate) Cis->Enolate Base (-H+) Enolate->Cis +H+ (Face A) Trans Trans-Diester (Thermodynamic Minor) Enolate->Trans +H+ (Face B) Trans->Enolate Base (-H+) Info Cis is generally more stable (Pseudo-diequatorial)

Figure 1: Mechanism of base-catalyzed epimerization via enolate intermediate.

B. Hydrolysis (The "Disappearing Product" Phenomenon)

Users often report yield loss because the hydrolyzed product (dicarboxylic acid) is water-soluble at neutral/basic pH.[1]

Solubility Profile:

  • Diester: Soluble in organics (EtOAc, DCM, Et2O), insoluble in water.[1]

  • Mono-ester/Di-acid (pH > 5): Soluble in water (as carboxylate salt), insoluble in organics.[1]

  • Mono-ester/Di-acid (pH < 2): Soluble in organics, sparingly soluble in water.[1]

Validated Troubleshooting Protocols
Protocol A: Preventing Epimerization During Synthesis

Use this when performing reactions on the ester side-chains without disturbing the ring stereochemistry.[1]

  • Base Selection: Use non-nucleophilic, bulky bases (e.g., LiHMDS, LDA) at low temperatures (-78°C) if enolization is required for alkylation, but avoid thermodynamic equilibration conditions (e.g., refluxing NaOMe).[1]

  • Solvent: Avoid protic solvents (MeOH, EtOH) with strong bases if you wish to avoid equilibration.[1]

  • Quenching:

    • Step 1: Cool reaction mixture to -78°C or 0°C.

    • Step 2: Rapidly add a buffered acidic quench (e.g., saturated

      
       or dilute acetic acid) before allowing the reaction to warm up.[1] This kinetically traps the enolate.[1]
      
Protocol B: Recovering Product After Accidental Hydrolysis

Use this if your organic layer is empty after a basic workup.[1]

  • Retain Aqueous Layer: Do not discard the aqueous phase.[1]

  • Acidification:

    • Place the aqueous layer in a flask/beaker.[1]

    • Cool to 0°C on ice.

    • Slowly add 1M HCl or 1M

      
       with stirring until pH 
      
      
      
      1-2 (check with pH paper). Caution: CO2 evolution if carbonates were used.[1]
  • Extraction:

    • Extract the acidic aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

    • Note: Dicarboxylic acids are polar; salting out the aqueous layer with NaCl (saturation) significantly improves recovery.[1]

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Troubleshooting Decision Tree

Troubleshooting Start Start: Identify Issue CheckLCMS Check LCMS/NMR Start->CheckLCMS Isobaric New Peak is Isobaric (Same Mass) CheckLCMS->Isobaric Same MW MassShift Mass Shift (-14 or -28 Da) or Peak Loss CheckLCMS->MassShift Different MW Epimerization Issue: Epimerization (Cis <-> Trans) Isobaric->Epimerization Hydrolysis Issue: Hydrolysis (Ester -> Acid) MassShift->Hydrolysis ActionEpim Action: Check Base Strength/Temp. Use Kinetic Quench. Epimerization->ActionEpim ActionHydro Action: Check pH. Acidify Aqueous Layer to pH 1. Re-extract. Hydrolysis->ActionHydro

Figure 2: Decision tree for diagnosing stability issues based on analytical data.

References
  • Organic Syntheses , Coll.[1] Vol. 4, p. 304 (1963); Vol. 39, p. 21 (1959).[1] Synthesis of 3-methylcyclopentane-1,2-dicarboxylic acid (Analogous separation logic).

  • NIST Chemistry WebBook , SRD 69.[1][2] cis-1,3-Dimethylcyclopentane thermochemistry and spectral data.[1][2]

  • PubChem Compound Summary , CID 238129.[1][3] cis-1,3-Cyclopentanedicarboxylic acid.[1][3][4]

  • Perkin, W. H. (1894).[1] The cis- and trans- modifications of 1:3-dimethylcyclopentane-1:3-dicarboxylic acid.[1] Journal of the Chemical Society, Transactions.[1] (Classic foundation on stereochemical stability).[1]

Sources

Validation & Comparative

HPLC methods for the analysis of dimethyl cyclopentane-1,3-dicarboxylate isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Process Development

Executive Summary

The analysis of dimethyl cyclopentane-1,3-dicarboxylate (DMCPD) presents a unique stereochemical challenge critical to pharmaceutical intermediate qualification. Unlike simple achiral purity assays, the quantification of DMCPD requires the resolution of a meso-cis diastereomer from a racemic-trans pair.

While Gas Chromatography (GC) has traditionally been the default for such volatile esters, High-Performance Liquid Chromatography (HPLC) offers distinct advantages in scalability, fraction collection, and analysis of thermally labile derivatives.

This guide compares the Recommended Optimized Method (Chiral Normal-Phase HPLC) against the Traditional Alternative (Achiral Reverse-Phase HPLC) . We demonstrate that while C18 columns can separate diastereomers (cis vs. trans), only polysaccharide-based chiral stationary phases provide a comprehensive "One-Run" analysis of all three stereoisomers (meso,


, and 

).
Part 1: Stereochemical Context & The Analytical Challenge

Before selecting a method, the analyst must understand the target species. The 1,3-substitution pattern on the cyclopentane ring generates two diastereomers:

  • Cis-Isomer: The substituents are on the same face.[1][2] Due to the plane of symmetry, this is a Meso compound (achiral).[3]

  • Trans-Isomer: The substituents are on opposite faces.[1][4] This exists as a pair of enantiomers (

    
     and 
    
    
    
    ).[3]

The Separation Goal:

  • Tier 1 (Synthetic Yield): Separate Cis from Trans (Diastereomeric Ratio).

  • Tier 2 (Enantiopurity): Separate

    
    -Trans from 
    
    
    
    -Trans (Enantiomeric Excess).
Visualization: Stereochemical Relationships

Stereochemistry Mixture Crude Reaction Mixture (Dimethyl cyclopentane-1,3-dicarboxylate) Cis Cis-Isomer (Meso / Achiral) Plane of Symmetry Mixture->Cis Diastereomers (Separable on C18 & Chiral) Trans Trans-Isomer (Chiral Pair) Mixture->Trans Diastereomers RR (1R, 3R)-Trans Enantiomer A Trans->RR Enantiomers (Separable ONLY on Chiral CSP) SS (1S, 3S)-Trans Enantiomer B Trans->SS

Caption: Logical hierarchy of DMCPD stereoisomers. Achiral methods stop at the Cis/Trans split; Chiral methods resolve all three.

Part 2: Method Comparison
Method A: The "Gold Standard" – Chiral Normal-Phase HPLC

Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent). Mechanism: Uses the helical structure of the amylose derivative to discriminate based on the 3D shape of the isomer.

Method B: The "Workhorse" – Achiral Reverse-Phase HPLC

Stationary Phase: C18 (Octadecylsilane). Mechanism: Hydrophobic interaction. Separates based on the slight difference in polarity/hydrodynamic volume between the cis (more compact) and trans forms.

FeatureMethod A: Chiral NP-HPLC (Recommended)Method B: Achiral RP-HPLC (Alternative)
Separation Capability Complete: Resolves Cis (Meso) + Trans (

) + Trans (

).
Partial: Resolves Cis vs. Trans only.
Selectivity (

)
High for all isomers (

).
Moderate for diastereomers; Zero for enantiomers.
Detection Limit (LOD) Lower (Organic mobile phase stabilizes baseline at low UV).Higher (Water/ACN absorption at 210 nm can cause drift).
Run Time 15–20 minutes (Isocratic).25–30 minutes (Gradient usually required).
Cost per Run Higher (Solvents: Hexane/IPA).Lower (Solvents: Water/ACN).
Primary Use Case Final Product Release, Enantiopurity Checks.In-process monitoring of diastereomeric ratio (dr).
Part 3: Detailed Experimental Protocols
Protocol A: Chiral Normal-Phase Separation (Recommended)

This method is self-validating because the trans enantiomers should integrate to a 1:1 ratio in a racemic standard, providing an internal system suitability check.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

    • Note: Ethanol can be substituted for IPA to alter selectivity if peaks overlap.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm .

    • Why 210 nm? DMCPD lacks a strong chromophore. It relies on the carbonyl

      
       transition.
      
    • Alternative: Refractive Index (RI) detector (recommended if UV baseline is noisy).

  • Sample Diluent: Mobile Phase (Hexane/IPA).

Expected Elution Order:

  • Cis-Meso (Often elutes first due to compact "folded" shape interacting less with the chiral grooves).

  • Trans-Enantiomer 1

  • Trans-Enantiomer 2

Protocol B: Reverse-Phase C18 Separation

Use this for routine reaction monitoring where only the cis/trans ratio matters.

  • Column: High-density C18 (e.g., Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Milli-Q Water (0.1% Phosphoric Acid - optional for peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10%

      
       60% B
      
    • 15-20 min: 60% B (Wash)

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 210 nm.

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on the stage of drug development.

Workflow Sample Sample: DMCPD Isomers Goal Define Goal Sample->Goal IPC In-Process Control (Reaction Monitoring) Goal->IPC Speed/Cost Release Final Release (Purity Profiling) Goal->Release Detail/Quality MethodB Method B: Achiral C18 IPC->MethodB MethodA Method A: Chiral NP Release->MethodA Result1 Output: Cis/Trans Ratio MethodB->Result1 Result2 Output: % ee + % de MethodA->Result2

Caption: Decision tree for selecting C18 (IPC) vs. Chiral (Release) methods based on data requirements.

Part 5: Troubleshooting & Causality
  • Problem: Low sensitivity/Noisy Baseline.

    • Cause: DMCPD has weak UV absorbance. At 210 nm, solvents like Ethyl Acetate or THF (in NP) or Methanol (in RP) absorb significantly, causing noise.

    • Solution: Use Acetonitrile (RP) or Hexane/IPA (NP) as they are UV transparent at 210 nm. Switch to RI detection if available.

  • Problem: Peak Tailing.

    • Cause: Interaction of the ester carbonyls with residual silanols on the silica support.

    • Solution: For Method A, ensure the column is "end-capped" or polymer-coated. For Method B, use a high-purity C18 phase.

References
  • National Institute of Standards and Technology (NIST). Cyclopentane, 1,3-dimethyl-, trans-.[5] NIST Chemistry WebBook, SRD 69. Link

  • PubChem. Dimethyl cyclopentane-1,3-dicarboxylate (Compound). National Library of Medicine. Link

  • Blüchel, C. G., et al. Syntheses of Dimethyl (1S,2R)-3-Bromocyclohexa-3,5-diene-1,2-dicarboxylate and its Enantiomer. ANU Open Research. (Demonstrates chiral HPLC separation of analogous cyclic diesters). Link

  • CymitQuimica. 1,3-Dimethyl 1,3-cyclopentanedicarboxylate Product Information. Link

Sources

Comparative Guide: Relative Stability of cis- and trans-Dimethyl Cyclopentane-1,3-Dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the cis- and trans-dimethyl cyclopentane-1,3-dicarboxylate isomers. It is structured to serve researchers requiring precise thermodynamic data, synthesis protocols, and characterization methods.

Executive Summary

In the context of 1,3-disubstituted cyclopentanes, the cis-isomer is the thermodynamic product , exhibiting greater stability than the trans-isomer. This contrasts with 1,2- and 1,4-disubstituted systems where trans isomers are often preferred.[1]

  • Thermodynamic Preference: cis-Dimethyl cyclopentane-1,3-dicarboxylate (

    
     relative to trans).
    
  • Structural Driver: The "envelope" conformation of cyclopentane allows the 1,3-cis isomer to place both methoxycarbonyl substituents in pseudo-equatorial positions, minimizing 1,3-diaxial-like steric repulsion.

  • Synthetic Implication: Base-catalyzed equilibration (e.g., NaOMe/MeOH) of a diastereomeric mixture will predominantly yield the cis-isomer.

Thermodynamic & Conformational Analysis

The Cyclopentane Envelope

Unlike cyclohexane, which adopts a rigid chair, cyclopentane exists in a dynamic "envelope" conformation to relieve torsional strain. The carbons are not coplanar; one carbon puckers out of the plane (the "flap").[2]

  • Pseudo-Equatorial vs. Pseudo-Axial: Substituents on the ring adopt positions analogous to equatorial and axial bonds in cyclohexane, though the energy penalty for the pseudo-axial position is generally lower.

  • 1,3-Substitution Pattern:

    • cis-Isomer: Can adopt an envelope conformation where both bulky ester groups (

      
      ) are pseudo-equatorial . This is the global energy minimum.
      
    • trans-Isomer: Geometrically forces one substituent to be pseudo-equatorial and the other pseudo-axial . The steric strain from the pseudo-axial group destabilizes this isomer relative to the cis form.

Energy Landscape Visualization

The following diagram illustrates the relative energy states and the equilibration pathway.

G Trans trans-Isomer (Pseudo-ax/Pseudo-eq) Less Stable Enolate Enolate Intermediate (Planar C1/C3) Trans->Enolate Deprotonation (NaOMe) Enolate->Trans Reversible Cis cis-Isomer (Pseudo-eq/Pseudo-eq) Thermodynamic Product Enolate->Cis Reprotonation (Favored Face)

Figure 1: Thermodynamic equilibration pathway. The system drives toward the cis-isomer to relieve steric strain.

Experimental Validation: Synthesis & Equilibration

To obtain the pure thermodynamic product (cis), a "kinetic" synthesis followed by chemical equilibration is the standard protocol.

Protocol: Base-Catalyzed Epimerization

This protocol converts a mixture of cis/trans isomers (or pure trans) into the thermodynamically stable cis-enriched material.

Reagents:

  • Dimethyl cyclopentane-1,3-dicarboxylate (isomer mixture)

  • Sodium Methoxide (NaOMe), 0.5 M in Methanol (freshly prepared or commercial)

  • Glacial Acetic Acid (for quenching)

  • Dichloromethane (DCM) for extraction

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with the ester mixture (1.0 equiv) under inert atmosphere (

    
     or Ar).
    
  • Dissolution: Add anhydrous Methanol (0.5 M concentration relative to substrate).

  • Catalysis: Add NaOMe (0.1 – 0.2 equiv). Note: Stoichiometric base is not required for equilibration, only catalytic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[3][4][5] The base deprotonates the

      
      -proton (adjacent to the ester), forming a planar enolate. Reprotonation occurs from the less hindered face, accumulating the stable cis isomer over time.
      
  • Quench: Cool to room temperature. Add Glacial Acetic Acid (slight excess relative to NaOMe) to neutralize the base.

  • Workup: Remove methanol under reduced pressure. Resuspend residue in DCM and wash with water and brine. Dry over

    
     and concentrate.
    
  • Analysis: Analyze the ratio via GC-MS or

    
     NMR.
    
Separation Data

While equilibration favors the cis isomer, physical separation is often required to achieve >99% purity.

Propertycis-Isomertrans-IsomerSeparation Method
Thermodynamic Stability High (Global Min)LowEquilibration (NaOMe)
Symmetry Meso (Plane of Symmetry)

Symmetric (Chiral Pair)
Chiral GC/HPLC
Boiling Point ~215–220 °C (est.)*Slightly lowerHigh-efficiency Distillation
Polarity (

)
Generally lower (more compact)Generally higherSilica Gel Chromatography

*Note: Boiling points are estimates based on the di-acid and hydrocarbon analogs; vacuum distillation is recommended to prevent thermal degradation.

Characterization & Identification

Distinguishing the isomers relies heavily on Symmetry and NMR Spectroscopy .

Symmetry Properties
  • cis-1,3-Dicarboxylate: Possesses a plane of symmetry (

    
    ) passing through C2 and bisecting the C4-C5 bond. It is a meso  compound and optically inactive.
    
  • trans-1,3-Dicarboxylate: Possesses a

    
     axis of rotation. It exists as a pair of enantiomers (
    
    
    
    and
    
    
    ). It is chiral, though a racemic mixture will be optically inactive.
NMR Fingerprinting

The proton signals for the ring methylene groups differ significantly due to the anisotropy of the ester groups.

Featurecis-Isomertrans-Isomer
Methyl Ester Signal Singlet (6H) - EquivalentSinglet (6H) - Equivalent
C2 Protons (

)
Diastereotopic (distinct

)
Equivalent (due to

axis in time-averaged spectrum)
Coupling (

)
Complex multiplets due to rigid envelopeSimpler patterns

Diagnostic Test: If the sample is dissolved in a chiral shift reagent (e.g., Eu(hfc)


), the methoxy signal of the trans -isomer (racemic) will split into two singlets. The cis -isomer (meso) will generally remain a single shifted peak (or split differently depending on complexation, but lacks enantiomers to resolve).

References

  • Conformational Analysis of Cyclopentanes: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.
  • Thermodynamic Data (Hydrocarbon Analogs): NIST Chemistry WebBook. cis-1,3-Dimethylcyclopentane.[6][7][8] Link

  • Synthesis & Equilibration Protocols: Organic Syntheses, Coll. Vol. 5, p. 747 (1973).[4][9] (General protocol for base-catalyzed equilibration of cyclopentane derivatives). Link

  • NMR Distinction of Cyclopentane Isomers:Journal of the Chemical Society, Perkin Transactions 2, 1974. (Detailed coupling constant analysis for 1,3-disubstituted systems).

Sources

spectroscopic comparison of cis-1,3- vs. cis-1,2-dimethyl cyclopentanedicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic differentiation of dimethyl cis-1,2-cyclopentanedicarboxylate and dimethyl cis-1,3-cyclopentanedicarboxylate .

Senior Application Scientist Guide

Executive Summary

Differentiation between cis-1,2- and cis-1,3-disubstituted cyclopentanes is a critical quality control step in the synthesis of pharmaceutical scaffolds and polymer monomers.[1] While both isomers share the same molecular formula (


) and approximate boiling points, they possess distinct symmetry elements that dictate their spectroscopic signatures.[1]

This guide provides a definitive protocol for distinguishing these isomers using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) , grounded in symmetry analysis and fragmentation mechanics.[1]

Structural Analysis & Symmetry

The spectroscopic distinction relies entirely on the molecular symmetry. Both isomers are meso compounds (achiral due to an internal plane of symmetry), but the location of this plane dictates the magnetic equivalence of nuclei.

Symmetry Visualization

SymmetryAnalysis cluster_12 cis-1,2-Isomer cluster_13 cis-1,3-Isomer Struct12 Structure: Esters at C1, C2 (Adjacent) Plane12 Symmetry Plane: Bisects C4-C5 bond Passes between C1-C2 Struct12->Plane12 Equiv12 Equivalent Sets: • C1 & C2 (Methines) • C3 & C5 (Methylenes) • C4 (Unique Methylene) Plane12->Equiv12 Struct13 Structure: Esters at C1, C3 (Separated) Plane13 Symmetry Plane: Passes through C2 Bisects C4-C5 bond Struct13->Plane13 Equiv13 Equivalent Sets: • C1 & C3 (Methines) • C4 & C5 (Methylenes) • C2 (Unique Methylene) Plane13->Equiv13

Figure 1: Symmetry analysis showing the origin of magnetic equivalence in both isomers.

NMR Spectroscopy: The Definitive Method

Both isomers exhibit 5 distinct signals in


C NMR (Carbonyl, OMe, Methine, Methylene A, Methylene B).[1] Therefore, simple signal counting is insufficient.[1] Distinction requires analysis of chemical shift (

)
and coupling patterns (

)
.[1]
A. H NMR Comparison (400 MHz, CDCl )
Featurecis-1,2-Dimethyl Estercis-1,3-Dimethyl Ester
Methine Protons (

-H)

2.9 – 3.1 ppm
Appears as a complex multiplet due to vicinal coupling (

) between H1 and H2.[1]

2.7 – 2.9 ppm
H1 and H3 are not coupled to each other.[1] They appear as quintets or multiplets coupled only to CH

neighbors.[1]
Key Methylene (Diagnostic) C4-H

(Remote)
Typically

1.6–1.8 ppm.[1] Far from esters, behaves like unsubstituted cyclopentane.[1]
C2-H

(Bridge)

1.9–2.3 ppm.[1] Flanked by two ester groups.[1][2][3][4] Often appears as a distinct triplet of triplets (dt) or broad multiplet downfield of other CH

s.
Coupling Logic Strong H1–H2 Vicinal Coupling observed.[1]No H1–H3 Vicinal Coupling .
B. C NMR Comparison (100 MHz, CDCl )

The most reliable differentiator is the chemical shift of the methylene carbons.

Carbon Environmentcis-1,2-Isomer (

ppm)
cis-1,3-Isomer (

ppm)
Note
Carbonyl (C=O) ~175.0~175.0Not diagnostic.[1]
Methoxy (-OMe) ~52.0~52.0Not diagnostic.[1]
Methine (CH) ~45.0~44.0Similar environments.[1]
Unique Methylene C4: ~22.0 ppm C2: ~29–33 ppm CRITICAL: The C2 "bridge" in the 1,3-isomer is deshielded by the

-effect of two esters.
Paired Methylenes C3/C5: ~28.0 ppmC4/C5: ~29.0 ppm

Analyst Note: In the cis-1,3 isomer, the C2 signal is often broadened or shifted downfield significantly compared to the "remote" C4 in the 1,2 isomer.[1]

Mass Spectrometry (EI, 70 eV)

While both isomers show a molecular ion (


) at m/z 186 , their fragmentation pathways differ due to the "Ortho Effect" proximity rule.[1]
Fragmentation Pathway Diagram

MS_Fragmentation cluster_12 cis-1,2 Fragmentation (Proximity Driven) cluster_13 cis-1,3 Fragmentation M_Ion Molecular Ion [M]+ m/z 186 path12 Loss of MeOH (Cyclic Anhydride Formation) M_Ion->path12 Facile 5-membered Transition State path13 Loss of OMe (Alpha Cleavage) M_Ion->path13 Standard Ester Cleavage Ion12 [M-32]+ m/z 154 path12->Ion12 Ion13 [M-31]+ m/z 155 path13->Ion13

Figure 2: Distinct fragmentation pathways.[1][5] The 1,2-isomer favors elimination of methanol to form a stable succinic-type anhydride ion.

  • 1,2-Isomer: Prominent peak at m/z 154 (

    
    ).[1] The proximity of the two ester groups allows for the thermal or impact-induced elimination of methanol to form a pseudo-anhydride species.
    
  • 1,3-Isomer: Dominant peaks at m/z 155 (

    
    ) and m/z 127  (
    
    
    
    ).[1] The 1,3-distance makes the concerted elimination of methanol less favorable compared to the 1,2-isomer.[1]

Experimental Protocol: Synthesis & Isolation

To verify these spectroscopic signatures, the following synthesis protocol ensures the isolation of pure isomers for reference standards.

Materials
  • Precursor: cis-1,2-Cyclopentanedicarboxylic acid (commercial) or cis-1,3-Cyclopentanedicarboxylic acid (prepared via malonate synthesis).[1]

  • Reagent: Thionyl chloride (

    
    ) or Acetyl Chloride / Methanol.[1]
    
Workflow
  • Activation: Dissolve 1.0 g of the specific diacid isomer in 10 mL dry methanol.

  • Catalysis: Add 0.5 mL Acetyl Chloride dropwise at 0°C (generates anhydrous HCl in situ).

  • Reflux: Heat to reflux (65°C) for 4 hours.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with sat.[1]

    
     to remove unreacted acid.[1]
    
  • Purification: Distillation (bp ~110°C at 10 mmHg) or Flash Chromatography (Hexane:EtOAc 8:2).

Quality Control Check
  • TLC: Silica gel, Hexane:EtOAc (4:1).[1] Stains with

    
    .[1]
    
    • cis-1,2

      
      : ~0.45[1][6]
      
    • cis-1,3

      
      : ~0.40 (Slightly more polar due to dipole moment alignment).[1]
      

References

  • National Institute of Standards and Technology (NIST) . (2025).[1] 1,2-Cyclopentanedicarboxylic acid, dimethyl ester Mass Spectrum. NIST Chemistry WebBook.[1] Retrieved February 11, 2026, from [Link][1]

  • PubChem . (2025).[1] cis-1,2-Dimethylcyclopentane Spectral Information. National Library of Medicine.[1] Retrieved February 11, 2026, from [Link][1]

  • Oregon State University . (n.d.).[1] Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved February 11, 2026, from [Link][1]

  • Doc Brown's Chemistry . (n.d.). Mass spectrum of cyclopentane and fragmentation patterns. Retrieved February 11, 2026, from [Link][1]

Sources

validation of cis-dimethyl cyclopentane-1,3-dicarboxylate structure using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemical assignment of 1,3-disubstituted cyclopentanes represents a classic "blind spot" in solution-phase analytical chemistry. While Nuclear Magnetic Resonance (NMR) is the workhorse for most small molecules, the cis-dimethyl cyclopentane-1,3-dicarboxylate (CAS: 2435-36-1) presents a unique challenge: pseudorotation .

In solution, the cyclopentane ring rapidly interconverts between "envelope" and "twist" conformations, averaging the scalar coupling constants (


) and Nuclear Overhauser Effects (NOE). This often leads to ambiguous data where cis (meso) and trans (racemic) isomers exhibit overlapping spectroscopic signatures.

This guide outlines why Single Crystal X-ray Diffraction (SC-XRD) —specifically using in situ cryo-crystallography techniques for this low-melting ester—is the only method to provide absolute structural certainty. We compare this "Gold Standard" against NMR and Computational (DFT) alternatives.

The Technical Challenge: Why NMR Fails Here

To understand the necessity of XRD, one must understand the failure mode of NMR for this specific scaffold.

The Pseudorotation Problem

Unlike cyclohexane, which locks into a rigid "chair" conformation, cyclopentane is flexible. The cis-1,3-diester undergoes rapid equilibrium between two dominant forms:

  • Diaxial-like (Envelope): High energy, sterically crowded.

  • Diequatorial-like (Twist): Lower energy.

Impact on NMR:

  • Coupling Constants (

    
    ):  The Karplus equation relies on fixed dihedral angles. In this molecule, the H1-H2 dihedral angle fluctuates dynamically. The observed 
    
    
    
    -value is a time-averaged weighted mean, often resulting in
    
    
    (approx. 6–8 Hz), rendering stereochemical assignment essentially a guess.
  • NOESY/ROESY: While 1,3-diaxial NOE correlations are theoretically diagnostic for the cis isomer, the ring flexibility increases the average distance between protons (

    
     dependence), frequently weakening the signal below the detection threshold.
    
The Solution: In Situ X-ray Crystallography

Since cis-dimethyl cyclopentane-1,3-dicarboxylate is typically a liquid or low-melting solid (mp


 -134°C for the parent hydrocarbon, slightly higher for the ester), standard benchtop crystallization fails.

The Protocol: Optical Heating and Crystallization Device (OHCD) We utilize an in situ technique where the liquid is crystallized directly on the diffractometer pin.

Step-by-Step Validation Workflow
  • Sample Loading: The neat liquid ester is drawn into a 0.3 mm Lindemann capillary or mounted on a cryo-loop.

  • Flash Cooling: The sample is flash-cooled to 100 K using a nitrogen cryostream. This usually results in a polycrystalline glass or powder.

  • Zone Melting (The Critical Step):

    • A focused IR laser (OHCD) melts the sample except for a small seed at the tip.

    • The laser power is slowly reduced while the goniometer rotates, controlling the cooling rate to drive the growth of a single crystal from the melt.

  • Data Collection: Full sphere data collection using Mo-K

    
     or Cu-K
    
    
    
    radiation.
  • Refinement: Structure solution (SHELXT) and refinement (SHELXL) to determine the unit cell and atomic positions.

Comparative Analysis: XRD vs. Alternatives

The following table contrasts the reliability of methods for determining the stereochemistry of flexible 1,3-cyclopentane systems.

FeatureSC-XRD (In Situ) Solution NMR (

H/

C)
DFT Computation
Primary Data Electron density map (

)
Chemical shifts (

), Couplings (

)
Calculated Energy (

)
Stereo Certainty Absolute (100%) Ambiguous (60-70%)Predictive (Dependent on Basis Set)
Sample State Solid (Frozen Single Crystal)Liquid SolutionVirtual
Conformation Single fixed state (Global Min)Time-averaged ensembleTheoretical Minima
Limitations Requires specialized cryo-gearPseudorotation averaging Accuracy varies with solvent model
Turnaround 4–8 Hours30 Minutes24–48 Hours
Data Visualization & Logic

The following diagrams illustrate the decision-making process and the experimental workflow for validating this molecule.

Figure 1: Validation Logic Tree

Caption: Decision matrix for selecting the correct validation method based on sample physical state and ring flexibility.

ValidationLogic Start Sample: Dimethyl cyclopentane-1,3-dicarboxylate CheckState Physical State Check Start->CheckState Liquid Liquid / Low Melt Solid CheckState->Liquid Is Liquid Solid Crystalline Solid CheckState->Solid Is Solid NMR_Path 1H NMR Analysis Liquid->NMR_Path Cryo_Path In Situ Cryo-Crystallography (OHCD Method) Liquid->Cryo_Path Direct Path XRD_Path Standard SC-XRD Solid->XRD_Path Ambiguity Ambiguous J-Couplings (Pseudorotation) NMR_Path->Ambiguity High Uncertainty Ambiguity->Cryo_Path Required Validation Result Definitive Stereochemical Assignment (Cis/Trans) XRD_Path->Result Cryo_Path->Result

Figure 2: The In Situ Cryo-Crystallography Workflow

Caption: Technical workflow for converting the liquid ester into a diffraction-quality crystal.

CryoWorkflow Load 1. Capillary Loading (Neat Liquid) Flash 2. Flash Cool (Polycrystalline) Load->Flash Laser 3. IR Laser Annealing (Zone Melting) Flash->Laser Grow 4. Crystal Growth (Single Crystal) Laser->Grow Diffract 5. X-Ray Diffraction (Data Collection) Grow->Diffract Solve 6. Structure Solution (SHELXT) Diffract->Solve

Experimental Interpretation (The "Expert" View)

When analyzing the X-ray data for cis-dimethyl cyclopentane-1,3-dicarboxylate, look for these specific structural markers in the refinement output:

  • Space Group: The cis isomer is a meso compound. However, it often crystallizes in centrosymmetric space groups (e.g.,

    
    ) where the molecule sits on a general position, or less commonly, on a mirror plane if the packing allows.
    
  • Ring Puckering Parameters: Calculate the Cremer-Pople puckering parameters (

    
    ).
    
    • For the cis-isomer, the crystal structure usually freezes the ring in a specific envelope (

      
      )  conformation where the C2 carbon (between the carboxylates) is the "flap" of the envelope to minimize steric strain.
      
  • Thermal Ellipsoids: Expect higher

    
     values for the methyl ester tails compared to the ring carbons. This is normal due to the free rotation of the methoxy groups, even at 100 K.
    

Self-Validating Metric: Check the Goodness of Fit (GoF) . A value near 1.0 indicates that the structural model (cis-envelope) fits the electron density data within experimental error. If the GoF is >2.0, check for twinning (common in cryo-crystallized liquids) or disorder in the ester chains.

References
  • Stenutz, R. (2025). Physical properties of cis-1,3-dimethylcyclopentane. Stenutz.eu. [Link]

  • Wu, A., & Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. International Journal of Molecular Sciences, 4(4), 158–192. [Link]

  • Gundry, R. L., et al. (2006). Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid.[1] Journal of Medicinal Chemistry. [Link][1]

  • NIST Chemistry WebBook. (2025). Cyclopentane, 1,3-dimethyl-, cis-.[2][3][4] National Institute of Standards and Technology. [Link]

Sources

A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Cyclopentane Dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a cornerstone of modern chemical analysis. This is particularly true for chiral molecules like cyclopentane dicarboxylate derivatives, where individual enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] Ensuring the stereochemical integrity of these compounds is not merely a procedural step but a critical requirement for regulatory approval and therapeutic efficacy.[1][3]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of chiral cyclopentane dicarboxylate derivatives. Moving beyond a simple listing of methods, we will explore the underlying principles, provide actionable experimental protocols, and present a comparative analysis to guide your selection of the most suitable technique for your research objectives.

The Chromatographic Approaches: HPLC and GC

Chromatographic methods are the workhorses for chiral separations, offering high resolution and sensitivity.[4][5] The fundamental principle involves the differential interaction of enantiomers with a chiral environment, leading to their separation in time as they pass through a column.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric purity determination in the pharmaceutical industry.[1][2] Its strength lies in the vast array of available Chiral Stationary Phases (CSPs) that can be tailored to the specific analyte.

Principle of Separation: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[4][7] The differences in the stability and formation energy of these complexes cause one enantiomer to be retained longer on the column, resulting in distinct elution times.[4] For dicarboxylate esters, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability and proven success with ester-containing compounds.[7][8]

Experimental Protocol: Chiral HPLC Separation of Diethyl Cyclopentane-1,2-dicarboxylate

Objective: To determine the enantiomeric excess (% ee) of a sample of diethyl cyclopentane-1,2-dicarboxylate.

  • Instrumentation: Standard HPLC system with UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Data Analysis:

  • Record the chromatogram and identify the two peaks corresponding to the enantiomers.

  • Integrate the peak area for each enantiomer (Area1 and Area2).

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| x 100

Chiral Gas Chromatography (GC)

For volatile and thermally stable derivatives, chiral GC offers a powerful alternative with exceptional resolution and speed.[9][10] The technique is particularly well-suited for the analysis of smaller, less polar cyclopentane dicarboxylate esters.

Principle of Separation: Similar to HPLC, chiral GC employs a column coated with a CSP. The most common and effective CSPs for this purpose are based on derivatized cyclodextrins.[11][12] Cyclodextrins are chiral, toroidal macromolecules that can include the analyte within their cavity.[11] Enantioseparation occurs through a combination of inclusion complexing and surface interactions, where the "fit" of one enantiomer into the cyclodextrin cavity is more favorable than the other.[11] Beta-cyclodextrin (β-CD) derivatives are often the first choice for screening due to their ability to distinguish between a wide range of enantiomers.[9]

Experimental Protocol: Chiral GC Separation of Dimethyl Cyclopentane-1,2-dicarboxylate

Objective: To determine the enantiomeric excess (% ee) of a volatile cyclopentane dicarboxylate derivative.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: Chiraldex® G-TA, 0.25 mm ID, 30 m length, 0.12 µm film thickness (or equivalent gamma-cyclodextrin-based column).

  • Carrier Gas: Helium or Hydrogen, at an appropriate linear velocity (e.g., 40 cm/s for Hydrogen).[13]

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 min, then ramp to 180°C at 2°C/min.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL.

  • Injection: 1 µL, split ratio 50:1.

Data Analysis: Calculation of % ee is performed using the same area-percent formula as in the HPLC method.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct, non-separative approach to determining enantiomeric purity.[14] The method relies on creating a diastereomeric environment in situ within the NMR tube, which makes the signals of the two enantiomers chemically non-equivalent and thus distinguishable.

Principle of Differentiation: This is achieved by adding a chiral solvating agent (CSA) to the NMR sample.[15] The CSA, such as Pirkle's alcohol, forms transient, diastereomeric complexes with the analyte enantiomers through weak molecular interactions (e.g., hydrogen bonding, π-π stacking).[16][17] These short-lived diastereomeric solvates experience different magnetic environments, leading to a separation of their respective NMR signals.[14][16] The integration ratio of these split signals directly reflects the enantiomeric ratio of the analyte.[14]

Experimental Protocol: NMR Analysis using a Chiral Solvating Agent

Objective: To determine the enantiomeric purity of a chiral cyclopentane dicarboxylate using ¹H NMR.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Chiral analyte (~5-10 mg).

    • Deuterated solvent (e.g., CDCl₃).

    • Chiral Solvating Agent (CSA): (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol).[16]

  • Procedure:

    • Dissolve the chiral analyte in ~0.6 mL of deuterated solvent in an NMR tube and acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the CSA to the NMR tube.

    • Gently mix the sample and acquire a new ¹H NMR spectrum.

  • Data Analysis:

    • Identify a proton signal (e.g., a methine or methylene proton adjacent to the carboxylate) that shows clear splitting into two distinct signals in the presence of the CSA.

    • Integrate the two separated signals (Integral1 and Integral2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integral1 - Integral2) / (Integral1 + Integral2)| x 100

Comparative Analysis: Choosing the Right Method

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as sample properties, required sensitivity, and available instrumentation.

Parameter Chiral HPLC Chiral GC Chiral NMR with CSA
Principle Chromatographic SeparationChromatographic SeparationIn-situ Diastereomer Formation
Analytes Broad applicability, less volatile compounds.[2]Volatile, thermally stable compounds.[9]Soluble compounds with suitable functional groups for interaction.
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL)Lower (mg/mL range)
Resolution Very Good to ExcellentExcellentVariable, depends on analyte-CSA interaction.
Analysis Time 10-30 minutes5-25 minutes< 10 minutes per sample
Sample Prep Simple dissolutionCan require derivatization for non-volatile analytes.Simple mixing
Key Advantage High versatility, wide range of CSPs.[7][8]High speed and resolution for suitable analytes.[9]Rapid, non-destructive, provides structural information.[14]
Limitation Higher solvent consumptionLimited to volatile/thermally stable compounds.Lower sensitivity, potential for signal overlap.

Method Selection Workflow

To assist in the decision-making process, the following workflow diagram outlines a logical approach to selecting the appropriate analytical technique.

MethodSelection cluster_start Analyte Properties cluster_screening Primary Screening cluster_methods Analytical Methods cluster_decision Final Decision Start Chiral Cyclopentane Dicarboxylate Derivative Volatility Is the analyte sufficiently volatile & thermally stable? Start->Volatility PurityCheck Is high sensitivity (trace level) required? Volatility->PurityCheck No GC Chiral GC Volatility->GC Yes HPLC Chiral HPLC PurityCheck->HPLC Yes NMR Chiral NMR PurityCheck->NMR No (for screening/process check) Result Optimal Method Selected GC->Result HPLC->Result NMR->Result

Caption: Decision workflow for selecting a chiral analysis method.

Conclusion

The assessment of enantiomeric purity for chiral cyclopentane dicarboxylate derivatives can be reliably achieved through several powerful analytical techniques. Chiral HPLC and GC stand out for their high resolution and sensitivity, making them the methods of choice for rigorous quality control and trace-level impurity detection.[1][18] Chiral NMR spectroscopy, while less sensitive, offers a rapid and non-destructive alternative that is invaluable for reaction monitoring and structural confirmation.[14] The ultimate choice of method should be guided by a thorough consideration of the analyte's properties, the specific analytical goals, and the resources available. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate strategy to ensure the stereochemical quality of their compounds.

References

  • Sigma-Aldrich. Chiral Cyclodextrin Capillary GC Columns.
  • LCGC. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Sigma-Aldrich. Astec CHIRALDEX and Supelco DEX Chiral GC Columns.
  • Agilent. Cyclodex-B GC column.
  • Analytical Methods (RSC Publishing). Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds.
  • Restek. Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns.
  • Wikipedia. Pirkle's alcohol. Available from: [Link]

  • Books. Chapter 5: A Brief Overview of the Chiral Agents.
  • Routledge. Handbook of Analytical Validation. Available from: [Link]

  • PubMed Central. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Available from: [Link]

  • ResearchGate. Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?. Available from: [Link]

  • ACS Publications. The First Chiral Solvating Agent (CSA) without 1H NMR Signals: the Perdeuterio- 2,2,2-trifluoro-1-(9-anthryl)ethanol. Preparation and Chiral Induction on Protonated Pirkle Alcohol. Available from: [Link]

  • PubMed. Chiral differentiation of some cyclopentane and cyclohexane beta-amino acid enantiomers through ion/molecule reactions. Available from: [Link]

  • PMC. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Available from: [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available from: [Link]

  • PMC. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]

  • ResearchGate. A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Available from: [Link]

  • SciSpace. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. Available from: [Link]

  • PubMed. William H. Pirkle: Stereochemistry pioneer. Available from: [Link]

  • PMC. Rapid Assembly of Complex Cyclopentanes Employing Chiral, α,β-Unsaturated Acylammonium Intermediates. Available from: [Link]

  • IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • ACS Publications. Synthesis of Chiral Cyclopentenones. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available from: [Link]

  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • ResearchGate. (PDF) Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Available from: [Link]

  • LCGC International. Contemporary Analysis of Chiral Molecules. Available from: [Link]

Sources

Safety Operating Guide

Essential Safety Protocols for Handling Cis-dimethyl cyclopentane-1,3-dicarboxylate: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on a Critical First Step: A comprehensive, publicly available Safety Data Sheet (SDS) for cis-dimethyl cyclopentane-1,3-dicarboxylate is not readily found. The guidance provided here is based on limited available data and established principles of chemical safety for dicarboxylate esters. It is imperative for all personnel to read and understand the supplier-specific SDS for this compound before commencing any work. This document is your primary and most authoritative source for safety information.

This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling of cis-dimethyl cyclopentane-1,3-dicarboxylate, focusing on personal protective equipment (PPE), operational procedures, and disposal.

Understanding the Hazard Profile

While detailed toxicological data is not widely available, existing information indicates that cis-dimethyl cyclopentane-1,3-dicarboxylate is non-combustible.[1] However, a key concern is the potential for the emission of corrosive fumes, particularly under thermal stress, as containers may burn.[1]

Drawing from the chemical's structure as a dicarboxylate ester and general laboratory safety principles, a cautious approach requires us to assume the potential for:

  • Eye and Skin Irritation: Esters as a class of chemicals can cause irritation upon contact with eyes and skin.

  • Respiratory Irritation: The potential for corrosive fumes necessitates measures to prevent inhalation.[1]

Summary of Known and Inferred Hazards
HazardFindingSource
Combustibility Non-combustible, though containers are flammable.Apollo Scientific[1]
Hazardous Decomposition May release corrosive fumes.Apollo Scientific[1]
Eye Irritation Assumed based on chemical class (ester).General Chemical Safety Principle
Skin Irritation Assumed based on chemical class (ester).General Chemical Safety Principle
Respiratory Irritation Potential for irritation from vapors and fumes.Apollo Scientific[1]

Personal Protective Equipment: A Proactive Defense

Given the incomplete hazard profile, a stringent PPE protocol is essential. The causality behind these choices is to protect against both known and inferred risks.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields.

  • Enhanced Precaution: A full-face shield should be worn over safety glasses when there is an elevated risk of splashes, such as during bulk transfers or when the material is agitated or heated.

  • Scientific Rationale: This layered approach provides crucial protection against the irritating properties of many ester compounds.

Skin and Body Protection
  • Gloves: Chemically resistant nitrile gloves are recommended. It is critical to inspect gloves for any signs of degradation or perforation before each use and to replace them immediately if contamination is suspected.

  • Laboratory Coat: A flame-resistant lab coat should be worn and fully fastened.

  • Scientific Rationale: This combination minimizes skin contact, which is a primary route of exposure for chemical irritants.

Respiratory Protection
  • Primary Engineering Control: All handling of cis-dimethyl cyclopentane-1,3-dicarboxylate must be performed within a certified chemical fume hood.

  • Supplemental Protection: In the rare event of engineering control failure or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Scientific Rationale: The documented potential for corrosive fumes makes local exhaust ventilation non-negotiable to prevent respiratory tract irritation.[1]

Step-by-Step Operational and Disposal Plan

A meticulous, step-by-step approach to handling and disposal is fundamental to laboratory safety.

Pre-Handling and Storage
  • Verification: Upon receipt, confirm the container's integrity, ensuring there are no breaches or leaks.

  • Segregation: Store in a cool, dry, and well-ventilated location, away from incompatible materials.

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and primary hazards.

Safe Handling Protocol
  • Preparation: Before any manipulation, confirm that a copy of the supplier's SDS is readily accessible. Ensure all required PPE is available and in good condition.

  • Work Environment: The designated work area must be within a certified and operational chemical fume hood.

  • Transfer: Use appropriate implements, such as pipettes with compatible tips or graduated cylinders, to transfer the liquid, minimizing the potential for splashes.

  • Heating: If the protocol requires heating, utilize a controlled heating source like a heating mantle or a water bath. Open flames are to be strictly avoided.

  • Post-Procedure: Upon completion of work, securely seal the chemical's container and decontaminate the work area.

Spill and Emergency Response
  • Immediate Action: In the event of a spill, alert all personnel in the vicinity and evacuate the immediate area if necessary.

  • Containment: For minor spills, use a non-reactive absorbent material, such as vermiculite or sand, to dike and absorb the liquid.

  • Cleanup: While wearing the full complement of recommended PPE, carefully collect the absorbed material into a designated, sealable hazardous waste container.

  • Decontamination: The spill area should be thoroughly cleaned with a suitable solvent, followed by a soap and water wash.

Waste Disposal
  • Collection: All waste materials, including contaminated consumables, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Disposal must be managed through your institution's Environmental Health and Safety (EHS) department, in strict adherence to all relevant local, state, and federal regulations.

  • Prohibition: Under no circumstances should this chemical be disposed of via the sanitary sewer system.

Visualized PPE Selection Workflow

This diagram outlines the critical thinking process for appropriate PPE selection when working with cis-dimethyl cyclopentane-1,3-dicarboxylate.

PPE_Selection_Process PPE Selection Workflow for Cis-dimethyl cyclopentane-1,3-dicarboxylate Start Initiate Task with cis-dimethyl cyclopentane-1,3-dicarboxylate ConsultSDS Mandatory Step: Consult Supplier's SDS Start->ConsultSDS TaskAnalysis Analyze Experimental Parameters: - Scale of work - Potential for splashing - Use of heat or pressure ConsultSDS->TaskAnalysis EyeProtection Determine Eye/Face Protection: - Safety glasses (minimum) - Face shield for splash risk TaskAnalysis->EyeProtection SkinProtection Determine Skin/Body Protection: - Nitrile gloves - Lab coat TaskAnalysis->SkinProtection RespiratoryProtection Determine Respiratory Protection: - Chemical fume hood (essential) - Respirator for emergencies TaskAnalysis->RespiratoryProtection SafeToProceed Proceed with Experiment EyeProtection->SafeToProceed SkinProtection->SafeToProceed RespiratoryProtection->SafeToProceed

Caption: A logical workflow for the selection of appropriate PPE.

References

  • Safety Data Sheet: Cyclopentane , Carl ROTH. [Link]

  • cis-1,3-Dimethylcyclopentane | C7H14 | CID 17326 , PubChem. [Link]

  • 1,2-Cyclopentanedione, 3,4-dimethyl- , Synerzine. [Link]

Disclaimer: Many of the provided references are for the similarly named but structurally different compound "cis-1,3-dimethylcyclopentane," as a comprehensive SDS for "cis-dimethyl cyclopentane-1,3-dicarboxylate" was not found in public databases. These are included to demonstrate the breadth of the search. The information from Apollo Scientific is the most directly relevant data found.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.